molecular formula C34H69ClNO8P B15577051 12:0 EPC chloride

12:0 EPC chloride

Número de catálogo: B15577051
Peso molecular: 686.3 g/mol
Clave InChI: QWVQEMZYQQUQCH-XFSYIJCRSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

12:0 EPC chloride is a useful research compound. Its molecular formula is C34H69ClNO8P and its molecular weight is 686.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H69ClNO8P

Peso molecular

686.3 g/mol

Nombre IUPAC

2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium chloride

InChI

InChI=1S/C34H69NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-33(36)39-30-32(31-42-44(38,40-9-3)41-29-28-35(4,5)6)43-34(37)27-25-23-21-19-17-15-13-11-8-2;/h32H,7-31H2,1-6H3;1H/q+1;/p-1/t32-,44?;/m1./s1

Clave InChI

QWVQEMZYQQUQCH-XFSYIJCRSA-M

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine Chloride (12:0 EPC Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), a cationic phospholipid of significant interest in drug delivery and biomembrane research. This document is intended for researchers, scientists, and drug development professionals, offering a structured summary of key data and detailed experimental protocols for its characterization.

Core Physical Properties

PropertyValueSource(s)
Molecular Formula C₃₄H₆₉ClNO₈P[1][2][3]
Molecular Weight 686.34 g/mol [1][2]
Physical State Powder[4]
Solubility Soluble in DMSO (10 mM), Ethanol, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL.[5][6][5][6]
Purity >99%[2]
Storage Temperature -20°C[2][4]

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of cationic lipids like this compound.

Melting Point Determination by Capillary Method

The melting point of a lipid is a critical parameter indicating its phase transition temperature from a solid to a liquid state. A common and accessible method for its determination is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is carefully packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a calibrated thermometer.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the substance.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Lipid Powder prep2 Pack Capillary Tube prep1->prep2 Introduce meas1 Place in Apparatus prep2->meas1 meas2 Heat Slowly meas1->meas2 meas3 Observe Phase Transition meas2->meas3 analysis1 Record Melting Range meas3->analysis1

Capillary Method for Melting Point Determination.
Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. This is a crucial parameter for applications involving drug encapsulation and delivery. Two common methods for determining the CMC are Dynamic Light Scattering (DLS) and Isothermal Titration Calorimetry (ITC).

DLS measures the size of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion. A significant increase in scattering intensity and the appearance of a new particle population can indicate micelle formation.

Methodology:

  • Solution Preparation: A series of this compound solutions are prepared in the desired aqueous buffer at a range of concentrations, both below and above the expected CMC.

  • Sample Filtration: Each solution is filtered through a 0.22 µm filter to remove dust and other particulates that could interfere with the measurement.

  • DLS Measurement: The filtered solutions are placed in a DLS instrument, and the scattered light intensity and particle size distribution are measured.

  • Data Analysis: The scattered light intensity is plotted against the logarithm of the lipid concentration. The CMC is determined as the concentration at which a sharp increase in scattering intensity is observed.

DLS_Workflow prep Prepare Serial Dilutions filter Filter Samples (0.22 µm) prep->filter measure Measure Light Scattering & Size filter->measure plot Plot Intensity vs. log(Concentration) measure->plot determine Identify Breakpoint (CMC) plot->determine

Workflow for CMC Determination by DLS.

ITC is a highly sensitive technique that directly measures the heat changes associated with molecular interactions. The enthalpy of demicellization or micellization can be measured to determine the CMC.

Methodology:

  • Instrument Setup: The ITC instrument, consisting of a sample cell and a reference cell, is thoroughly cleaned and equilibrated at the desired temperature.

  • Sample Loading: The sample cell is filled with the buffer solution, and a concentrated solution of this compound (well above the expected CMC) is loaded into the injection syringe.

  • Titration: Small aliquots of the lipid solution are injected into the sample cell at regular intervals. The heat change associated with each injection is measured.

  • Data Analysis: The heat of reaction per injection is plotted against the total lipid concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC.

ITC_Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Output lipid Concentrated Lipid Solution titration Inject Lipid into Buffer lipid->titration buffer Buffer buffer->titration heat_measurement Measure Heat Change titration->heat_measurement plot Enthalpy vs. Concentration Plot heat_measurement->plot cmc Determine CMC plot->cmc

Logical Relationship in ITC for CMC Determination.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC Chloride). Due to the highly specific nature of CMC values, which are dependent on experimental conditions, this guide focuses on the foundational knowledge, expected values based on related compounds, and detailed experimental protocols for determining the CMC of this compound in your own laboratory setting.

Introduction to this compound and its Critical Micelle Concentration

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) is a cationic phospholipid that has garnered significant interest in the field of drug delivery.[1] Its amphiphilic nature, possessing a hydrophilic ethylphosphocholine headgroup and two hydrophobic lauroyl (12:0) acyl chains, allows it to self-assemble in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant, including this compound. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles spontaneously.[2] Below the CMC, 12:0 EPC exists predominantly as monomers. As the concentration increases to the CMC, the formation of micelles occurs. Above the CMC, any additional surfactant added to the system will primarily form new micelles, while the monomer concentration remains relatively constant at the CMC.[3]

The determination of the CMC is crucial for various applications in drug development, including the formulation of liposomes, micelles, and other lipid-based nanoparticles for drug encapsulation and targeted delivery.

Quantitative Data on the CMC of 12:0 PC

CompoundAbbreviationAcyl ChainsHeadgroupReported CMCNotes
1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377)12:0 PC; DLPC2x 12:0 (Lauroyl)Phosphocholine90 nM[4]Solution conditions not specified.

Influence of the Ethyl Group and Chloride Ions:

  • Ethyl Group: The addition of an ethyl group to the phosphate (B84403) moiety in 12:0 EPC introduces a permanent positive charge, making it a cationic lipid. This modification will influence the packing of the headgroups and the overall hydrophilicity, which in turn affects the CMC.

  • Chloride Ions: The presence of chloride ions (or any electrolyte) in the solution will have a significant impact on the CMC of an ionic surfactant like 12:0 EPC. Generally, the addition of salt to a solution of charged surfactants leads to a decrease in the CMC.[5] This is attributed to the screening of the electrostatic repulsion between the charged headgroups, which facilitates micelle formation at a lower concentration.[6] The magnitude of this effect is dependent on the salt concentration.

Given these factors, the CMC of this compound is expected to be in the nanomolar to low micromolar range and will be lower in the presence of higher concentrations of chloride salts compared to its value in pure water.

Experimental Protocols for CMC Determination

To ascertain the precise CMC of this compound under specific experimental conditions (e.g., buffer composition, temperature, presence of other molecules), it is essential to determine it empirically. Several robust methods are available for this purpose.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is a highly sensitive method that utilizes the changes in the fluorescence properties of a probe, such as pyrene (B120774), as it partitions from the polar aqueous environment into the nonpolar core of the micelles.[7][8]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline with a specific chloride concentration).

    • Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).

  • Sample Preparation:

    • Create a series of dilutions of the this compound stock solution in the same buffer.

    • To each dilution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3 µM) to avoid self-quenching.[9] The final concentration of the organic solvent should be minimal (e.g., < 0.1% v/v).

    • Allow the samples to equilibrate.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength of approximately 334 nm.[9]

    • Record the emission spectrum from 350 nm to 450 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically around 372 nm and 383 nm, respectively.[9]

  • Data Analysis:

    • Calculate the ratio of the intensities of the third to the first peak (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will be a sigmoidal curve. The CMC is determined from the inflection point of this curve.[10]

Surface Tensiometry

This classical method is based on the principle that surfactants lower the surface tension of a solution. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[2][3]

Methodology:

  • Preparation of Solutions:

    • Prepare a series of solutions of this compound in the desired buffer with varying concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method).[11] Ensure the equipment is properly calibrated and the plate or ring is thoroughly cleaned before each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will show a region of decreasing surface tension followed by a plateau.

    • The CMC is the concentration at the intersection of the two linear portions of the graph.[3]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the size of particles in a solution, and by extension, to identify the onset of micelle formation.[12]

Methodology:

  • Preparation of Solutions:

    • Prepare a series of this compound solutions at different concentrations in the desired filtered buffer.

  • DLS Measurement:

    • For each concentration, measure the intensity of scattered light and the hydrodynamic radius of any particles present using a DLS instrument.

  • Data Analysis:

    • Plot the scattering intensity or the particle count rate as a function of the this compound concentration.

    • Below the CMC, the scattering intensity will be low, similar to that of the buffer alone, as only small monomers are present.

    • A sharp increase in the scattering intensity will be observed at the CMC, indicating the formation of larger micellar aggregates.[12] The concentration at the onset of this increase is the CMC.

Visualizations of Experimental Workflows

Workflow for CMC Determination by Fluorescence Spectroscopy

CMC_Fluorescence_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_lipid Prepare 12:0 EPC Chloride Stock prep_series Create Serial Dilutions of this compound prep_lipid->prep_series prep_pyrene Prepare Pyrene Stock (in Ethanol) add_pyrene Add Constant Aliquot of Pyrene to each dilution prep_pyrene->add_pyrene prep_series->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate measure Measure Fluorescence Emission (Ex: 334 nm, Em: 350-450 nm) equilibrate->measure record Record Intensities of I1 and I3 peaks measure->record calculate_ratio Calculate I3/I1 Ratio record->calculate_ratio plot_data Plot I3/I1 vs. log[12:0 EPC] calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Caption: Workflow for determining the CMC using pyrene fluorescence spectroscopy.

Workflow for CMC Determination by Surface Tensiometry

CMC_Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare a series of This compound solutions measure_st Measure Surface Tension of each solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log[12:0 EPC] measure_st->plot_data determine_cmc Determine CMC from intersection of linear fits plot_data->determine_cmc

Caption: Workflow for determining the CMC using surface tensiometry.

Logical Relationship of Factors Influencing CMC

CMC_Factors cluster_surfactant Surfactant Structure cluster_environment Solution Environment hydrophobic_tail Hydrophobic Tail (e.g., 12:0 chains) cmc Critical Micelle Concentration (CMC) hydrophobic_tail->cmc hydrophilic_head Hydrophilic Headgroup (Ethylphosphocholine) hydrophilic_head->cmc temperature Temperature temperature->cmc chloride_conc [Chloride] chloride_conc->cmc other_solutes Other Solutes other_solutes->cmc

Caption: Factors influencing the Critical Micelle Concentration (CMC).

References

Core Concept: Phase Transition Behavior of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) Chloride

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of cationic lipids such as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC) is critical for the rational design of lipid-based drug delivery systems. This guide provides a detailed overview of the phase transition behavior of 12:0 EPC, the influence of its chemical structure on these properties, and its implications for cellular interactions and signaling.

The phase transition temperature (Tm) is a critical parameter for phospholipids, representing the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This transition significantly impacts the fluidity, permeability, and stability of liposomes, thereby influencing their efficacy as drug carriers.

Given these factors, it is plausible that the phase transition temperature of 12:0 EPC chloride is in a similar range to or slightly lower than that of DLPC. However, empirical determination through techniques like Differential Scanning Calorimetry (DSC) is essential for an accurate value.

Data Presentation: Comparison of Related Phospholipid Phase Transitions

To provide context for the expected phase transition of 12:0 EPC, the following table summarizes the main phase transition temperatures (Tm) of related phosphatidylcholines with varying acyl chain lengths.

Product NameAbbreviationAcyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377)DLPC12:0-2
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC14:024
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:041
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC18:055

Data sourced from Avanti Polar Lipids.[1]

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and direct method to determine the thermotropic phase behavior of lipids.[6][7]

1. Liposome (B1194612) Preparation (Thin-Film Hydration Method): [8]

  • Step 1: Lipid Film Formation: Dissolve 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC) in a suitable organic solvent (e.g., a chloroform/methanol mixture). In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface. It is crucial to ensure the complete removal of the organic solvent by placing the flask under high vacuum for an extended period.[9]

  • Step 2: Hydration: Hydrate the lipid film with an aqueous buffer (e.g., a saline solution to mimic physiological conditions and ensure the presence of chloride ions) by vortexing or gentle agitation above the expected phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).[8][9]

  • Step 3 (Optional): Liposome Sizing: To obtain vesicles with a more uniform size distribution, such as large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size. This is typically performed at a temperature above the lipid's Tm.[10]

2. DSC Measurement: [9][11]

  • Step 1: Sample and Reference Preparation: Accurately transfer a known amount of the liposome suspension into a DSC sample pan. The reference pan should be filled with the same buffer used for hydration.

  • Step 2: Thermal Scanning: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected transition. Then, scan the temperature at a constant rate (e.g., 1-2 °C/min) to a final temperature well above the transition.

  • Step 3: Data Analysis: The phase transition will be visible as an endothermic peak in the DSC thermogram. The peak of this curve corresponds to the main phase transition temperature (Tm). The area under the peak is related to the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis A Dissolve 12:0 EPC in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E (Optional) Extrusion for LUVs D->E F Load Sample and Reference into DSC Pans E->F G Equilibrate at Starting Temperature F->G H Scan Temperature at a Constant Rate G->H I Record Heat Flow H->I J Analyze Thermogram (Determine Tm and ΔH) I->J

Experimental workflow for determining the phase transition temperature of this compound using DSC.

Signaling Pathways and Cellular Interactions of Cationic Lipids

Cationic lipids like 12:0 EPC are widely used for the delivery of nucleic acids (transfection) into cells. Their positive charge facilitates interaction with negatively charged cell membranes and genetic material.[12] While specific signaling pathways exclusively triggered by 12:0 EPC are not well-documented, the general mechanisms of cellular uptake and subsequent biological effects of cationic lipids are understood to involve several key steps.[13]

Cellular Uptake Mechanisms:

The primary route for the cellular entry of cationic lipid-nucleic acid complexes (lipoplexes) is endocytosis.[14][15] The positively charged lipoplexes bind to the negatively charged cell surface, inducing their engulfment into endosomes.

Endosomal Escape:

A critical step for the successful delivery of cargo into the cytoplasm is the escape from the endosome before its degradation in lysosomes. Cationic lipids are thought to promote endosomal escape through the "proton sponge" effect or by destabilizing the endosomal membrane. The interaction of the cationic lipid with anionic lipids in the endosomal membrane can lead to the formation of non-bilayer structures, causing membrane disruption and release of the cargo.[16][17]

Intracellular Signaling:

Beyond their role as delivery vehicles, cationic lipids themselves can modulate cellular signaling pathways. Their interaction with the cell membrane can be perceived as a stress signal, potentially activating pro-inflammatory and pro-apoptotic cascades.[12][18] The activation of these pathways is often dependent on the chemical structure of the cationic lipid and its concentration.

Cellular_Interaction_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Cargo Release cluster_signaling Cellular Signaling A 12:0 EPC Lipoplex B Cell Membrane Binding (Electrostatic Interaction) A->B C Endocytosis B->C H Membrane Perturbation B->H D Endosome Formation C->D E Interaction with Endosomal Membrane D->E F Membrane Destabilization E->F G Cargo Release into Cytoplasm F->G I Activation of Stress Pathways H->I J Pro-inflammatory / Pro-apoptotic Responses I->J

Generalized signaling and cellular uptake pathway for cationic lipids like 12:0 EPC.

References

The Biodegradability of Ethylphosphocholine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphocholine (EPC) lipids are a class of cationic phospholipids (B1166683) that have garnered significant interest in the field of drug delivery, particularly for nucleic acid therapeutics. Their cationic nature facilitates the encapsulation of negatively charged payloads like mRNA and siRNA, while their biocompatibility and biodegradability are crucial for their clinical translation. This technical guide provides an in-depth analysis of the biodegradability of ethylphosphocholine lipids, focusing on the enzymatic processes, degradation products, and the subsequent impact on cellular signaling pathways.

Core Concepts of Biodegradability

The biodegradability of synthetic lipids used in drug delivery systems is a paramount consideration for ensuring their safety and minimizing potential long-term toxicity.[1][2][3] For ethylphosphocholine lipids, biodegradability is primarily conferred by the presence of ester bonds linking the fatty acid chains to the glycerol (B35011) backbone. These ester linkages are susceptible to hydrolysis by endogenous enzymes, leading to the breakdown of the lipid into smaller, readily metabolizable or excretable components.[1][2]

Enzymatic Degradation of Ethylphosphocholine Lipids

The primary enzymatic pathway for the degradation of ethylphosphocholine lipids involves hydrolysis by phospholipases. These enzymes are ubiquitous in the body and play critical roles in normal lipid metabolism and signaling. The main classes of phospholipases involved are:

  • Phospholipase A2 (PLA2): This is a key enzyme in the degradation of glycerophospholipids. PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of the glycerol backbone, releasing a free fatty acid and a lysophospholipid. In the case of an ethylphosphocholine lipid, this action would yield a free fatty acid and 1-acyl-sn-glycero-3-ethylphosphocholine (ethyl-lysophosphatidylcholine or ELPC).[4][5] The activity of PLA2 is calcium-dependent and the enzyme is known to be upregulated in certain pathological conditions, such as inflammation.[6]

  • Phospholipase A1 (PLA1): This enzyme hydrolyzes the ester bond at the sn-1 position, also producing a free fatty acid and a lysophospholipid (2-acyl-sn-glycero-3-ethylphosphocholine).

  • Phospholipase C (PLC): PLC cleaves the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group, yielding a diacylglycerol (DAG) and ethylphosphocholine.

  • Phospholipase D (PLD): PLD hydrolyzes the phosphodiester bond between the phosphate group and the choline (B1196258) moiety, resulting in phosphatidic acid and ethanolamine.

The initial and most studied step in the degradation of similar phosphatidylcholines is the action of PLA2.[5][7][8] The resulting lysophospholipid can then be further metabolized by lysophospholipases or reacylated to form a new phospholipid.

Data Presentation: Quantitative Analysis of Phospholipid Hydrolysis

While specific quantitative data on the hydrolysis rates of ethylphosphocholine lipids are limited in the publicly available literature, studies on analogous phosphatidylcholines provide valuable insights into the kinetics of degradation. The following tables summarize representative data from studies on phosphatidylcholine hydrolysis by phospholipase A2. It is important to note that the exact rates for ethylphosphocholine lipids may vary depending on the specific fatty acid composition, the formulation of the lipid nanoparticles, and the experimental conditions.

Table 1: In Vitro Hydrolysis of Phosphatidylcholine by Phospholipase A2

SubstrateEnzyme SourceIncubation Time (min)% HydrolysisReference
Chylomicron [14C]oleate-phosphatidylcholineBovine milk lipoprotein lipase10>92[8]
1-palmitoyl-2-[1-14C]linoleoyl-phosphatidylcholinePorcine pancreatic PLA260~20[7]
Egg phosphatidylcholine vesiclesNaja naja PLA230~50[7]

Table 2: Factors Influencing Phosphatidylcholine Hydrolysis by Microsomal Phospholipase A2

FactorConditionEffect on Hydrolysis RateReference
SubstratePhosphatidylethanolamine vs. Phosphatidylcholine10-fold higher for phosphatidylethanolamine[5]
pHAlkalineOptimal activity[5]
CationsCa2+ or Mg2+Absolute requirement[5]
Acyl group at sn-2PolyunsaturatedHigh specificity[5]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of Ethylphosphocholine Lipids by Phospholipase A2

This protocol is adapted from established methods for assessing phospholipid hydrolysis.[4]

1. Materials:

  • 1,2-diacyl-sn-glycero-3-ethylphosphocholine (EPC) lipid of interest
  • Dipalmitoylphosphatidylcholine (DPPC) as a control substrate
  • Porcine pancreatic phospholipase A2 (PLA2)
  • Tris-HCl buffer (50 mM, pH 8.0)
  • CaCl2 (10 mM)
  • Triton X-100
  • Thin Layer Chromatography (TLC) plates (silica gel G)
  • Developing solvent: Chloroform (B151607)/Methanol (B129727)/Water (65:25:4, v/v/v)
  • Iodine vapor for visualization

2. Preparation of Substrate Micelles: a. Prepare a stock solution of the EPC lipid and DPPC in chloroform. b. In a glass tube, evaporate a known amount of the lipid solution to dryness under a stream of nitrogen. c. Add Tris-HCl buffer and Triton X-100 to form mixed micelles. d. Vortex thoroughly to ensure complete dispersion.

3. Enzymatic Reaction: a. Pre-incubate the substrate micelle solution at 37°C for 10 minutes. b. Initiate the reaction by adding a solution of PLA2 in Tris-HCl buffer containing CaCl2. c. Incubate the reaction mixture at 37°C with gentle shaking. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ethanol.

4. Analysis of Hydrolysis Products: a. Spot the quenched reaction aliquots onto a TLC plate. b. Develop the TLC plate in the chloroform/methanol/water solvent system. c. Visualize the separated lipid spots (unreacted EPC, lysophosphatidylcholine (B164491), and free fatty acid) by exposing the plate to iodine vapor. d. Quantify the spots using densitometry to determine the percentage of hydrolysis over time.

Protocol 2: UPLC-MS/MS Quantification of Ethylphosphocholine and its Metabolites

This protocol outlines a method for the sensitive and specific quantification of EPC and its breakdown products, adapted from existing UPLC-MS/MS methods for lipid analysis.[9][10][11][12]

1. Sample Preparation (from in vitro or in vivo studies): a. To a known volume of the sample (e.g., plasma, cell lysate, or in vitro reaction mixture), add an internal standard (e.g., a deuterated analog of EPC). b. Perform a liquid-liquid extraction using a mixture of chloroform and methanol to separate the lipids. c. Evaporate the organic phase to dryness under nitrogen. d. Reconstitute the lipid extract in a suitable solvent for UPLC-MS/MS analysis (e.g., methanol/acetonitrile).

2. UPLC-MS/MS Analysis: a. UPLC System: A high-performance liquid chromatography system equipped with a C18 column. b. Mobile Phase: A gradient of two solvents, for example:

  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid c. Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. d. MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for the parent and product ions of the target analytes:
  • Ethylphosphocholine lipid (parent ion) -> phosphocholine (B91661) fragment
  • Ethyl-lysophosphatidylcholine (parent ion) -> phosphocholine fragment
  • Internal standard

3. Data Analysis: a. Generate calibration curves using known concentrations of EPC and its metabolites. b. Quantify the analytes in the samples by comparing their peak areas to those of the internal standard and the calibration curve.

Signaling Pathways and Logical Relationships

The breakdown products of ethylphosphocholine lipids, particularly ethyl-lysophosphatidylcholine (ELPC), are structurally similar to lysophosphatidylcholine (LPC), a known bioactive lipid mediator. LPC can influence several important cellular signaling pathways, and it is plausible that ELPC could have similar effects.

Protein Kinase C (PKC) Pathway

Lysophosphatidylcholine has been shown to activate Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction, cell proliferation, differentiation, and apoptosis.[13][14][15] LPC-mediated activation of PKC can be upstream of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13]

PKC_Pathway LPC Lysophosphatidylcholine (LPC) / Ethyl-LPC PTK Protein Tyrosine Kinase (PTK) LPC->PTK activates PLCg1 Phospholipase Cγ1 (PLCγ1) PKC Protein Kinase C (PKC) PLCg1->PKC activates PTK->PLCg1 phosphorylates Downstream Downstream Cellular Responses PKC->Downstream

Caption: LPC/ELPC-mediated activation of the PKC signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and stress responses.[16] LPC has been demonstrated to activate the MAPK pathway in various cell types, often in a PKC-dependent manner.[13][16]

MAPK_Pathway LPC Lysophosphatidylcholine (LPC) / Ethyl-LPC PKC Protein Kinase C (PKC) LPC->PKC activates Ras Ras LPC->Ras activates Raf Raf PKC->Raf activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, etc.) Transcription->Gene_Expression

Caption: LPC/ELPC-mediated activation of the MAPK signaling cascade.

Experimental Workflow for Biodegradability Assessment

A logical workflow for assessing the biodegradability of ethylphosphocholine lipids would involve a multi-step process, from synthesis to in vivo evaluation.

Biodegradability_Workflow Synthesis Synthesis of Ethylphosphocholine Lipid (e.g., 1,2-diacyl-sn-glycero-3-ethylphosphocholine) InVitro In Vitro Degradation Assay (with Phospholipase A2) Synthesis->InVitro CellCulture Cell Culture Studies (Metabolism and Cytotoxicity) Synthesis->CellCulture Analysis Analysis of Degradation Products (TLC, UPLC-MS/MS) InVitro->Analysis InVivo In Vivo Studies (Pharmacokinetics and Metabolite Profiling) Analysis->InVivo Signaling Signaling Pathway Analysis (Western Blot for p-ERK, PKC activity assay) CellCulture->Signaling CellCulture->InVivo Excretion Analysis of Excretion Products (Urine and Feces) InVivo->Excretion

Caption: A comprehensive workflow for assessing the biodegradability of ethylphosphocholine lipids.

Conclusion

Ethylphosphocholine lipids are designed to be biodegradable, a feature critical to their application in drug delivery. The primary mechanism of their degradation is enzymatic hydrolysis by phospholipases, leading to the formation of smaller, metabolizable components such as free fatty acids, lysophospholipids, and ethylphosphocholine. While direct quantitative data on the degradation rates of specific ethylphosphocholine lipids are still emerging, studies on analogous phosphatidylcholines provide a strong basis for understanding their metabolic fate. Furthermore, the breakdown products of these lipids have the potential to interact with and modulate key cellular signaling pathways, such as the PKC and MAPK cascades. Further research is warranted to fully elucidate the specific degradation kinetics and the full spectrum of biological activities of the metabolites of various ethylphosphocholine lipid formulations. This knowledge will be instrumental in the rational design of safer and more effective lipid-based drug delivery systems.

References

Toxicological Profile of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine Chloride (12:0 EPC Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide a consolidated overview of the known toxicological information regarding 12:0 EPC chloride. Given the limited direct data, this document also discusses the broader context of cationic lipid toxicity, presents general experimental protocols for assessing the toxicology of lipid-based nanoparticles, and explores potential signaling pathway interactions based on studies of related compounds.

Quantitative Toxicological Data

There is a notable absence of publicly available, quantitative toxicological data specifically for this compound. No definitive values for metrics such as LD50 (median lethal dose), IC50 (half-maximal inhibitory concentration), or NOAEL (No-Observed-Adverse-Effect Level) have been identified in the reviewed literature. The toxicity of lipid nanoparticles, in which this compound is often a component, is known to be influenced by several factors including the overall composition of the nanoparticle, particle size, and surface charge.[9] Cationic lipids, in general, are recognized as a potential source of toxicity in such formulations.[10]

Experimental Protocols for Toxicological Assessment

The following are generalized experimental protocols that can be adapted to evaluate the toxicological profile of this compound or formulations containing it. These protocols are based on standard methods for assessing nanoparticle toxicity.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK-293T) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.[11]

  • Treatment: Prepare various concentrations of this compound (or a formulation thereof) in a complete cell culture medium. Remove the existing medium from the wells and add the treatment solutions. Include a vehicle control and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT working solution to each well. Incubate for 3 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the plate on a microplate reader at 550 nm.[11] Cell viability is expressed as a percentage relative to the vehicle control.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (96-well plate) C Cell Treatment A->C B Prepare this compound Concentrations B->C D Incubation (e.g., 24h) C->D E Add MTT Reagent D->E F Incubation (3h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (550 nm) G->H I Calculate Cell Viability H->I G A Cell Treatment with This compound B DNA Damage Occurs? A->B C No Damage: Intact Nucleoid B->C No D Damage: DNA Fragmentation B->D Yes E Comet Assay C->E D->E F No Comet Tail E->F Negative Result G Comet Tail Formation E->G Positive Result G cluster_input Stimulus cluster_cell Dendritic Cell A Cationic Liposome (e.g., containing 12:0 EPC) B Cellular Uptake A->B C Unknown NF-κB Independent Pathway B->C D Upregulation of Co-stimulatory Molecules (e.g., CD80, CD86) C->D E Immune Response Modulation D->E

References

The Core Mechanism of 12:0 EPC Chloride in Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and a critical component in the development of novel therapeutics, including gene therapies and mRNA vaccines. Cationic lipids have emerged as a leading class of non-viral vectors for this purpose, owing to their favorable safety profile and tunable physicochemical properties. Among these, 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) has garnered attention for its efficacy, particularly in the transfection of primary endothelial cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in transfection, detailing the molecular interactions, cellular pathways, and key experimental considerations.

The Fundamental Mechanism: From Lipoplex Formation to Gene Expression

The journey of a gene from a laboratory vial to expression within a target cell, mediated by this compound, is a multi-step process. The core mechanism revolves around the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid (e.g., plasmid DNA, mRNA, or siRNA).

At its heart, the process can be broken down into four key stages:

  • Lipoplex Formation: The cationic this compound molecules self-assemble with nucleic acids to form nano-sized complexes called lipoplexes.

  • Cellular Uptake: These lipoplexes interact with the cell membrane and are internalized, primarily through endocytosis.

  • Endosomal Escape: To avoid degradation in the lysosomal pathway, the nucleic acid must escape from the endosome into the cytoplasm.

  • Nuclear Entry and Gene Expression: For DNA-based therapies, the genetic material must then traverse the cytoplasm and enter the nucleus to be transcribed and translated into the desired protein. For RNA-based therapies, this step is bypassed as translation occurs directly in the cytoplasm.

Physicochemical Properties of this compound Lipoplexes

The efficiency of transfection is intrinsically linked to the physicochemical characteristics of the lipoplexes. Key parameters include particle size, zeta potential, and lamellarity. This compound is known to form lamellar lipoplexes, which are associated with high to superior transfection activity[1].

ParameterTypical Range for Cationic LipoplexesKey Influencing Factors
Particle Size (Diameter) 100 - 400 nmLipid:DNA ratio, presence of helper lipids, ionic strength of the medium, extrusion process.
Zeta Potential +20 to +60 mVLipid:DNA charge ratio, pH of the formulation buffer.
Encapsulation Efficiency > 90%Lipid concentration, method of preparation, charge ratio.
Polydispersity Index (PDI) < 0.3Homogeneity of the liposome (B1194612) preparation, mixing conditions.

Signaling Pathways and Cellular Uptake

The entry of this compound lipoplexes into the cell is a critical step that is predominantly mediated by endocytosis. The positive surface charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, triggering internalization. While multiple endocytic pathways exist, the specific route taken by lipoplexes can influence their intracellular fate and, ultimately, the transfection efficiency.

G cluster_extracellular Extracellular Space cluster_cell Target Cell Lipoplex Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Gene_Expression Gene Expression Nucleus->Gene_Expression

Figure 1. General signaling pathway for cationic lipid-mediated transfection.

The Crucial Role of Endosomal Escape

Following endocytosis, the lipoplex is encapsulated within an endosome. The internal environment of the endosome becomes progressively more acidic, which can lead to the degradation of the nucleic acid cargo if it is not released into the cytoplasm. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of cationic polymer-based nanoparticles. For lipid-based systems like those involving this compound, the mechanism is believed to be primarily driven by the interaction of the cationic lipids with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm. The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can enhance this process by promoting the formation of non-bilayer lipid structures that favor membrane fusion.

Experimental Protocols

I. Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion. A common helper lipid, DOPE, is often included to enhance transfection efficiency.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free aqueous buffer (e.g., 10 mM HEPES, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen gas to ensure complete removal of the solvent.

  • Hydration: Hydrate the lipid film with the sterile, nuclease-free aqueous buffer by vortexing or gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain a uniform size distribution, pass the liposome suspension through the mini-extruder with the desired pore size membrane (e.g., 100 nm) 10-20 times to form small unilamellar vesicles (SUVs).

II. Lipoplex Formation

This protocol details the complexation of the prepared cationic liposomes with nucleic acids to form lipoplexes.

Materials:

  • Prepared this compound-based cationic liposomes

  • Nucleic acid (e.g., plasmid DNA, siRNA) in a nuclease-free buffer

  • Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

  • Dilution: Separately dilute the required amounts of the cationic liposome suspension and the nucleic acid solution in the serum-free medium.

  • Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing or pipetting gently. The order of addition should be kept consistent.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

G Lipid_Stock This compound Stock Lipid_Film Dry Lipid Film Lipid_Stock->Lipid_Film Helper_Lipid_Stock Helper Lipid Stock (e.g., DOPE) Helper_Lipid_Stock->Lipid_Film Solvent Chloroform Solvent->Lipid_Film MLV Multilamellar Vesicles (MLVs) Lipid_Film->MLV Hydration_Buffer Hydration Buffer Hydration_Buffer->MLV Extrusion Extrusion MLV->Extrusion SUV Small Unilamellar Vesicles (SUVs) Extrusion->SUV Lipoplex_Formation Lipoplex Formation SUV->Lipoplex_Formation Nucleic_Acid Nucleic Acid Nucleic_Acid->Lipoplex_Formation Dilution_Medium Serum-Free Medium Dilution_Medium->Lipoplex_Formation Lipoplex Lipoplex Lipoplex_Formation->Lipoplex

Figure 2. Experimental workflow for lipoplex formation.

III. In Vitro Transfection

This protocol provides a general procedure for transfecting cultured cells with the prepared lipoplexes.

Materials:

  • Cultured cells (e.g., primary endothelial cells)

  • Complete cell culture medium

  • Prepared lipoplexes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: Gently add the prepared lipoplex solution to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh complete cell culture medium.

  • Assay: Assay for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

IV. Assessment of Transfection Efficiency and Cytotoxicity

Transfection Efficiency:

  • Reporter Genes: The use of reporter genes, such as green fluorescent protein (GFP) or luciferase, allows for the quantification of transfection efficiency by flow cytometry or luminescence assays, respectively.

  • Quantitative PCR (qPCR): For assessing the delivery of siRNA, qPCR can be used to measure the knockdown of the target mRNA.

Cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Conclusion

This compound is a valuable tool for the non-viral delivery of nucleic acids, particularly for primary endothelial cells. Its mechanism of action follows the established paradigm for cationic lipids, involving the formation of lipoplexes that are internalized by cells via endocytosis. The subsequent escape of the nucleic acid from the endosome is a critical determinant of transfection success. By understanding the fundamental principles of lipoplex formation, cellular uptake, and intracellular trafficking, researchers can optimize transfection protocols to achieve high efficiency and minimal cytotoxicity, thereby advancing both basic research and the development of novel gene-based therapies.

References

Methodological & Application

Preparation of 12:0 EPC Chloride Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of cationic liposomes using 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt), also known as 12:0 EPC chloride. Cationic liposomes are valuable tools in drug delivery and gene therapy, primarily due to their electrostatic interaction with negatively charged cell membranes, which can facilitate cellular uptake. This protocol will focus on the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Introduction

This compound is a cationic phospholipid characterized by a lauroyl (12:0) fatty acid chain, a phosphocholine (B91661) headgroup, and a chloride counterion.[1] These structural features contribute to the formation of stable liposomal bilayers with a net positive surface charge. The inclusion of cholesterol in the formulation is often recommended to enhance membrane stability and modulate fluidity.[2][3] The thin-film hydration technique is a robust and reproducible method for preparing liposomes.[4][5] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion of the MLVs through polycarbonate membranes with defined pore sizes results in the formation of unilamellar vesicles (LUVs) with a homogenous size distribution.[2][6]

Materials and Equipment

Materials
MaterialRecommended GradeNotes
This compound>99% purityStore at -20°C.
Cholesterol>99% purityStore at room temperature.
ChloroformHPLC gradeUse in a chemical fume hood.
MethanolHPLC gradeUse in a chemical fume hood.
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)Sterile, filteredThe buffer should be chosen based on the intended application.
Deionized WaterHigh-purity, sterileFor cleaning and buffer preparation.
Equipment
EquipmentPurpose
Rotary EvaporatorTo create a thin lipid film under vacuum.
Water BathTo control the temperature during film formation and hydration.
Round-bottom FlaskFor dissolving lipids and creating the thin film.
Glass VialsFor storing lipid solutions and final liposome (B1194612) suspension.
Syringes (gas-tight)For the extrusion process.
Mini-ExtruderTo size the liposomes by extrusion.
Polycarbonate MembranesFilters with defined pore sizes (e.g., 100 nm) for extrusion.
Dynamic Light Scattering (DLS) InstrumentFor measuring liposome size and polydispersity index (PDI).
Zeta Potential AnalyzerFor measuring the surface charge of the liposomes.
Nitrogen or Argon Gas CylinderTo evaporate solvent and prevent lipid oxidation.
Vacuum PumpFor complete removal of organic solvents.

Experimental Protocol

This protocol describes the preparation of this compound liposomes with a target size of approximately 100 nm.

Lipid Film Formation
  • Lipid Preparation: In a clean round-bottom flask, dissolve the desired amounts of this compound and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio for cationic lipid to cholesterol is 7:3.[2][7] Ensure the lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40°C).[4] Rotate the flask to create a thin, uniform lipid film on the inner surface.

  • Complete Solvent Removal: Once the bulk of the solvent has evaporated and a thin film is visible, place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent. This step is critical for the formation of stable liposomes.

Hydration of the Lipid Film
  • Buffer Preparation: Warm the desired hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid mixture.

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. For passive drug loading, the drug can be dissolved in the hydration buffer.[5]

  • Vesicle Formation: Agitate the flask gently to hydrate (B1144303) the lipid film. This can be done by hand or using a vortex mixer at a low speed. This process will cause the lipid film to peel off the glass and form multilamellar vesicles (MLVs). The hydration process should be carried out for approximately 30-60 minutes.[2][6]

Liposome Sizing by Extrusion
  • Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[2] It is recommended to use two stacked membranes for better sizing efficiency.

  • Temperature Control: Ensure the extruder and the lipid suspension are maintained at a temperature above the Tc of the lipid mixture throughout the extrusion process.[6]

  • Extrusion: Draw the MLV suspension into one of the gas-tight syringes and connect it to the extruder. Connect an empty syringe to the other side. Push the MLV suspension through the membrane into the empty syringe. Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is in the second syringe.[6] This will result in a more uniform size distribution. The initially turbid suspension should become clearer as the liposomes are sized down.

Characterization
  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential. For this compound liposomes, a positive zeta potential is expected.

  • Encapsulation Efficiency (for drug-loaded liposomes): To determine the amount of drug encapsulated within the liposomes, the unencapsulated drug must be removed. This can be achieved by techniques such as size exclusion chromatography or dialysis. The amount of encapsulated drug can then be quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Quantitative Data Summary

The following table provides typical parameters for the preparation and characterization of cationic liposomes.

ParameterTypical Value/RangeReference
Formulation
Lipid CompositionThis compound / Cholesterol[2][7]
Molar Ratio (Cationic Lipid:Cholesterol)7:3[2][7]
Final Lipid Concentration1 - 10 mg/mL[2]
Preparation
Hydration BufferPhosphate Buffered Saline (pH 7.4)
Hydration TemperatureAbove Lipid Tc[2][6]
Extrusion Membrane Pore Size100 nm[2]
Number of Extrusion Passes11 - 21[6]
Characterization
Mean Hydrodynamic Diameter80 - 150 nm[2]
Polydispersity Index (PDI)< 0.2
Zeta PotentialPositive (e.g., +30 to +50 mV)[8]
Encapsulation Efficiency (Passive Loading)Varies depending on the drug[5]

Experimental Workflow Diagram

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization A 1. Dissolve this compound and Cholesterol in Chloroform/Methanol B 2. Evaporate Solvent using Rotary Evaporator A->B C 3. Dry Film under High Vacuum B->C D 4. Add Pre-warmed Aqueous Buffer C->D E 5. Agitate to Form Multilamellar Vesicles (MLVs) D->E F 6. Extrude MLV Suspension through 100 nm Membrane (11-21 passes) E->F G Unilamellar Vesicles (LUVs) F->G H 7. DLS (Size, PDI) G->H I 8. Zeta Potential G->I J 9. Encapsulation Efficiency G->J

Caption: Workflow for this compound Liposome Preparation.

Conclusion

This protocol provides a detailed and reproducible method for the preparation of this compound liposomes. The thin-film hydration and extrusion technique allows for the formation of unilamellar vesicles with a controlled size and positive surface charge, making them suitable for a variety of drug delivery and gene therapy applications. Proper characterization of the resulting liposomes is crucial to ensure quality and consistency for in vitro and in vivo studies.

References

Application Notes and Protocols for Liposome Preparation with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of various therapeutic molecules, including nucleic acids, small molecule drugs, and proteins. Their positively charged surface facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a cationic phospholipid featuring a quaternary ammonium (B1175870) headgroup and two 12-carbon lauroyl acyl chains.[1] Its structure makes it a suitable candidate for forming stable cationic liposomes for a range of drug delivery applications.

These application notes provide a comprehensive guide to the preparation and characterization of liposomes using this compound. The protocols are based on the well-established thin-film hydration method followed by extrusion for size control.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for designing and preparing stable and effective liposomal formulations.

PropertyValueReference
Molecular Formula C₃₄H₆₉ClNO₈P[2]
Molecular Weight 686.34 g/mol [3]
Appearance Solid-
Solubility Soluble in organic solvents such as chloroform (B151607) and ethanol.[4]
Phase Transition Temp. (Tm) The related lipid 12:0 PC (DLPC) has a Tm of -2°C. The Tm of 12:0 EPC is expected to be in a similar low-temperature range.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol details the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its versatility in preparing liposomes with various structural and functional properties.[6][7][8]

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or Cholesterol)

  • Chloroform or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation:

    • Dissolve this compound and the chosen helper lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for cationic lipid to helper lipid is 1:1 or 2:1. The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask in a water bath. Since the phase transition temperature of 12:0 EPC is well below room temperature, heating is not necessary for this specific lipid. Evaporation can be performed at room temperature (20-25°C).

    • Reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure the complete removal of any residual solvent.

  • Hydration:

    • Add the desired volume of the aqueous hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. For encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Gently rotate the flask by hand or on the rotary evaporator (without vacuum) at room temperature for 1-2 hours. This allows the lipid film to hydrate (B1144303) and swell, forming multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder.

    • Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Repeat the extrusion process for a specified number of passes (typically 11-21 passes) to obtain a homogenous population of large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of this compound Liposomes

Accurate characterization is essential to ensure the quality, reproducibility, and efficacy of the liposomal formulation.[4]

1. Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Perform the measurement in triplicate to ensure accuracy.

2. Zeta Potential Analysis:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform the measurement in triplicate. A positive zeta potential confirms the cationic nature of the liposomes.

3. Encapsulation Efficiency Determination:

  • Technique: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the encapsulated drug.[7]

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller, free drug molecules.

      • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

    • Quantification of Encapsulated Drug:

      • Collect the liposome fraction from the separation step.

      • Lyse the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent solution like Triton X-100).

      • Quantify the drug concentration in the lysed liposome fraction using a validated HPLC method.

    • Quantification of Total Drug:

      • Lyse an aliquot of the original, unseparated liposome suspension to determine the total drug concentration.

    • Calculation:

      • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

Formulation (Lipid Composition)Molar RatioMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Illustrative 12:0 EPC:DOPE 1:1~100 - 150< 0.2+30 to +50Drug Dependent
DOTAP:DOPE 1:1~120~0.15+45Drug Dependent
DC-Chol:DOPE 1:1~150~0.2+55Drug Dependent

Data for DOTAP:DOPE and DC-Chol:DOPE are representative values from literature for comparative purposes.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these application notes.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Thin-Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Size Reduction A This compound + Helper Lipid C Lipid Solution A->C B Organic Solvent (e.g., Chloroform) B->C D Rotary Evaporation C->D E Thin Lipid Film D->E G Multilamellar Vesicles (MLVs) E->G F Aqueous Buffer F->G H Extrusion G->H I Unilamellar Vesicles (LUVs) H->I Liposome_Characterization_Workflow cluster_0 Physicochemical Characterization cluster_1 Encapsulation Efficiency Details Start Prepared Liposome Suspension Size Size & PDI (DLS) Start->Size Zeta Zeta Potential (LDV) Start->Zeta EE Encapsulation Efficiency (HPLC-based) Start->EE Separation Separation of Free Drug EE->Separation Lysis Liposome Lysis Separation->Lysis Quantification HPLC Quantification Lysis->Quantification Calculation Calculate EE% Quantification->Calculation

References

Application Notes and Protocols for 12:0 EPC Chloride in Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC) is a cationic phospholipid that serves as an effective non-viral vector for the transfection of plasmid DNA into a variety of eukaryotic cells.[1][2] Its biodegradable nature and low toxicity profile make it a compelling alternative to viral-based delivery systems.[1] 12:0 EPC is particularly noted for its high transfection efficiency in primary endothelial cells.[1] This document provides detailed application notes and protocols for the use of 12:0 EPC chloride in plasmid DNA transfection, including data on its performance, methodologies for key experiments, and visual representations of the underlying mechanisms and workflows.

The transfection process using 12:0 EPC involves the formation of lipoplexes, which are complexes of the cationic lipid with negatively charged plasmid DNA.[1] The positively charged surface of the 12:0 EPC liposomes interacts electrostatically with the DNA, condensing it into nanoparticles that can be taken up by cells.[2] The efficiency of transfection is influenced by factors such as the lipid-to-DNA ratio and the presence of helper lipids.[3]

Data Presentation

The following tables summarize representative quantitative data for transfection efficiency and cell viability when using cationic lipids for plasmid DNA delivery. It is important to note that optimal conditions and outcomes will vary depending on the cell type, plasmid, and specific experimental conditions.

Table 1: Representative Transfection Efficiency of Cationic Lipid-based Transfection in Various Cell Lines

Cell LineTransfection Efficiency (% of GFP-positive cells)
HEK29360 - 80%
HeLa50 - 70%
CHO-K140 - 60%
Primary Endothelial CellsHigh (qualitative)[1]

Note: This data is representative of typical efficiencies achieved with cationic lipid transfection reagents and should be used as a guideline. Actual efficiencies with 12:0 EPC may vary.

Table 2: Representative Cell Viability after Cationic Lipid-based Transfection

Cell LineCell Viability (% of control)
HEK293> 90%
HeLa> 85%
CHO-K1> 90%

Note: This data is representative of typical cell viability observed with low-toxicity cationic lipids. Actual viabilities with 12:0 EPC may vary.

Table 3: Optimization of 12:0 EPC to DNA Ratio

12:0 EPC:DNA Ratio (w/w)Transfection Efficiency (Relative Light Units)
2:1+
4:1++
6:1+++
8:1++
10:1+

Note: The optimal ratio of 12:0 EPC to DNA needs to be determined empirically for each cell line and plasmid combination. The data presented is illustrative of a typical optimization experiment where transfection efficiency is measured using a reporter gene like luciferase.[2]

Experimental Protocols

I. Preparation of 12:0 EPC/DOPE Liposomes

This protocol describes the preparation of unilamellar liposomes composed of 12:0 EPC and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) using the thin-film hydration method. DOPE is often included in cationic lipid formulations to enhance transfection efficiency by facilitating endosomal escape.[3][4]

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve 12:0 EPC and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. The final total lipid concentration is typically in the range of 1-2 mg/mL. b. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: a. To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-15 minutes. b. Alternatively, for a more defined size, use a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm). Pass the lipid suspension through the extruder 10-20 times.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert gas like argon.

II. Plasmid DNA Transfection using 12:0 EPC/DOPE Lipoplexes

This protocol outlines the procedure for transfecting plasmid DNA into adherent mammalian cells in a 24-well plate format.

Materials:

  • Prepared 12:0 EPC/DOPE liposomes

  • High-quality, endotoxin-free plasmid DNA (0.5-1.0 µg/µL)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Adherent cells seeded in a 24-well plate (70-90% confluency)

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the optimized amount of 12:0 EPC/DOPE liposomes (e.g., at a 6:1 lipid-to-DNA weight ratio) in 50 µL of serum-free medium. c. Add the diluted DNA solution to the diluted liposome (B1194612) solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). b. Add 400 µL of fresh, serum-free medium to each well. c. Add the 100 µL of the lipoplex solution dropwise to the cells. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with 1 mL of complete growth medium. b. Return the plate to the incubator and culture for 24-72 hours before assessing transfection efficiency and gene expression.

III. Assessment of Transfection Efficiency using Flow Cytometry

This protocol describes how to quantify the percentage of transfected cells expressing a fluorescent reporter protein (e.g., GFP) using flow cytometry.[5]

Materials:

  • Transfected cells expressing a fluorescent reporter (e.g., GFP)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. 24-48 hours post-transfection, wash the cells with PBS. b. For adherent cells, detach them using trypsin-EDTA and then neutralize the trypsin with complete medium. c. Centrifuge the cells and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorescent reporter used. b. Gate the live cell population based on forward and side scatter properties. c. Quantify the percentage of fluorescently positive cells within the live cell gate. Use untransfected cells as a negative control to set the gate for background fluorescence.

IV. Assessment of Cell Viability using MTT Assay

This protocol provides a method to evaluate the cytotoxicity of the 12:0 EPC lipoplexes using a standard MTT assay.[6]

Materials:

  • Transfected cells in a 96-well plate

  • Untransfected control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Incubation: a. 24 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: a. After incubation, add 100 µL of the solubilization solution to each well. b. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the absorbance of the untransfected control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake and Endosomal Escape cluster_2 Gene Expression pDNA Plasmid DNA (-) Lipoplex Lipoplex pDNA->Lipoplex Electrostatic Interaction EPC 12:0 EPC/DOPE Liposomes (+) EPC->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cell Cell Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape DOPE-mediated Membrane Fusion Cytoplasm Cytoplasm Escape->Cytoplasm DNA_release DNA Release Cytoplasm->DNA_release Nucleus Nucleus DNA_release->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Expression Translation->Protein

Caption: Mechanism of 12:0 EPC-mediated plasmid DNA transfection.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Analysis Seed Seed cells in 24-well plate Prepare_DNA Dilute plasmid DNA Form_Lipoplex Mix and incubate (15-30 min) Prepare_DNA->Form_Lipoplex Prepare_Lipid Dilute 12:0 EPC /DOPE liposomes Prepare_Lipid->Form_Lipoplex Transfect Add lipoplexes to cells (4-6 hr incubation) Form_Lipoplex->Transfect Change_Medium Replace with complete medium Transfect->Change_Medium Analyze_Efficiency Assess Transfection Efficiency (e.g., Flow Cytometry) Change_Medium->Analyze_Efficiency Analyze_Viability Assess Cell Viability (e.g., MTT Assay) Change_Medium->Analyze_Viability

Caption: Experimental workflow for plasmid DNA transfection.

References

Application Notes and Protocols for 12:0 EPC Chloride in mRNA Vaccine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. A critical component of this technology is the lipid nanoparticle (LNP) delivery system, which protects the mRNA payload and facilitates its entry into target cells. Cationic lipids are a key ingredient in many LNP formulations due to their positive charge, which promotes encapsulation of the negatively charged mRNA and interaction with the cell membrane. 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a permanently cationic phospholipid that has shown promise in LNP formulations, particularly for targeted delivery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of mRNA vaccines.

This compound: A Profile

This compound is a cationic derivative of phosphatidylcholine with two 12-carbon lauroyl fatty acid tails.[2] Its permanent positive charge, conferred by the quaternary ammonium (B1175870) head group, facilitates strong electrostatic interactions with the phosphate (B84403) backbone of mRNA. This interaction is crucial for the efficient encapsulation of mRNA within the lipid nanoparticle. Furthermore, the cationic nature of LNPs formulated with this compound can enhance their interaction with the negatively charged cell surface, promoting cellular uptake.[3]

Application: Targeted mRNA Delivery to the Lungs

Research has indicated that LNP formulations incorporating lipids from the ethylphosphocholine (EPC) series, including 12:0 EPC, can facilitate the delivery of mRNA to the lungs.[4] While one study showed that 12:0 EPC produced potent mRNA delivery to the lungs, it also resulted in some off-target delivery to the spleen and liver.[4] The selection of the appropriate cationic lipid is therefore a critical parameter in designing LNPs for specific organ targeting.

Experimental Protocols

The following protocols are representative methodologies for the formulation and characterization of mRNA-LNPs containing this compound. These are based on established LNP formulation techniques and may require optimization for specific mRNA sequences and applications.

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing particles with uniform size and high encapsulation efficiency.

Materials:

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEGylated lipid in 100% ethanol. The concentrations will depend on the desired molar ratio and final batch size.

    • Note: Gently warm the solutions if necessary to ensure complete dissolution of the lipids.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A representative starting molar ratio for a cationic LNP formulation could be 50:10:38.5:1.5 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript to the desired concentration in the low pH citrate buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase syringe and the mRNA solution into the aqueous phase syringe.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate according to the instrument's guidelines to achieve rapid and controlled mixing.

    • Initiate the mixing process. The rapid mixing of the organic and aqueous phases will induce the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Dialysis and Buffer Exchange:

    • Transfer the resulting LNP dispersion into a hydrated dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the formulated mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable Criteria: For in vivo applications, a particle size of 70-150 nm and a PDI of < 0.2 are generally desired.[5]

2. Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

    • Expected Result: LNPs formulated with the permanently cationic this compound are expected to have a positive zeta potential.

3. mRNA Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen®) is used to quantify the amount of encapsulated and free mRNA. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

  • Procedure:

    • Prepare two sets of samples from the LNP formulation, diluted in TE buffer.

    • To one set of samples, add the RiboGreen® reagent to measure the fluorescence of the free (unencapsulated) mRNA.

    • To the other set of samples, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Then, add the RiboGreen® reagent to measure the total mRNA fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

    • Acceptable Criteria: Encapsulation efficiencies greater than 90% are typically desired.

Quantitative Data Summary

ParameterRepresentative ValueMethod of Analysis
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential +10 to +40 mVElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen® Assay

Cellular Uptake and Endosomal Escape Mechanisms

The delivery of mRNA to the cytoplasm for translation is a multi-step process. For LNPs formulated with permanently cationic lipids like this compound, the following mechanisms are proposed:

  • Cellular Uptake: The positively charged LNPs are thought to interact with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.[3]

  • Endosomal Escape: Once inside the endosome, the permanently cationic lipids are believed to facilitate the release of the mRNA payload into the cytoplasm. One proposed mechanism is the "proton sponge effect," where the influx of protons into the endosome to neutralize the cationic lipids leads to osmotic swelling and eventual rupture of the endosomal membrane.[4] Another mechanism involves the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that allow the mRNA to escape.[4]

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. LNP Characterization cluster_application 3. In Vitro / In Vivo Application prep_lipids Prepare Lipid Stock Solutions (12:0 EPC, Helper, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (Citrate Buffer, pH 4.0) prep_mrna->mixing dialysis Dialysis & Buffer Exchange (PBS, pH 7.4) mixing->dialysis dls Particle Size & PDI (DLS) dialysis->dls zeta Zeta Potential (ELS) dialysis->zeta encap Encapsulation Efficiency (RiboGreen Assay) dialysis->encap in_vitro In Vitro Transfection encap->in_vitro in_vivo In Vivo Administration encap->in_vivo

Caption: Experimental workflow for mRNA-LNP formulation and characterization.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_translation Protein Production lnp Cationic LNP (12:0 EPC) cell_membrane Cell Membrane (Negative Charge) lnp->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidification) endocytosis->endosome proton_sponge Proton Sponge Effect & Membrane Destabilization endosome->proton_sponge mrna_release mRNA Release into Cytoplasm proton_sponge->mrna_release translation mRNA Translation by Ribosomes mrna_release->translation protein Therapeutic Protein / Antigen translation->protein

Caption: Proposed mechanism of cellular uptake and endosomal escape for 12:0 EPC-LNPs.

References

Application Note: Protocol for Forming Lipoplexes with 1,2-dierucoyl-sn-glycero-3-phosphocholine (12:0 EPC) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoplexes are self-assembled nanoparticles formed through the electrostatic interaction between cationic lipids and anionic nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), or small interfering RNA (siRNA). These complexes are widely utilized as non-viral vectors for gene delivery in various research and therapeutic applications. 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) (12:0 EPC) chloride is a cationic phospholipid known for its biodegradability and low toxicity.[1] It is particularly effective for the transfection of primary endothelial cells and is known to form lamellar lipoplexes that exhibit high to superior transfection activity.[1] This document provides a detailed protocol for the preparation and characterization of lipoplexes using 12:0 EPC chloride as the sole cationic lipid.

Materials and Equipment

Materials
  • 1,2-dierucoyl-sn-glycero-3-phosphocholine (12:0 EPC) chloride powder

  • Nucleic acid (e.g., plasmid DNA, siRNA) of known concentration

  • Chloroform (B151607)

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium chloride (NaCl)

Equipment
  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

  • Water bath sonicator or probe sonicator

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Glass vials with Teflon-lined caps

  • Glass syringes

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes from this compound using the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask. A typical starting concentration is 1-10 mg/mL.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to create a thin, uniform lipid film on the inner surface.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas.

    • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual chloroform.

  • Hydration of Lipid Film:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., 20 mM HEPES, pH 7.4) to achieve the desired final lipid concentration (e.g., 1 mM).

    • Vortex the flask vigorously for several minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Sonication to Form Small Unilamellar Vesicles (SUVs):

    • Submerge the vial containing the MLV suspension in a bath sonicator.

    • Sonicate the suspension until the solution becomes clear or translucent, which typically takes 5-15 minutes. This process breaks down the MLVs into smaller, unilamellar vesicles.

    • The temperature of the sonicator bath should be maintained above the phase transition temperature of the lipid.

Protocol 2: Formation of this compound Lipoplexes

This protocol details the complexation of the prepared this compound liposomes with a nucleic acid to form lipoplexes. The key parameter in this process is the N/P ratio.

  • Understanding the N/P Ratio:

    • The N/P ratio represents the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate (B84403) groups in the nucleic acid.

    • This ratio is a critical factor influencing the physicochemical properties and transfection efficiency of the lipoplexes. A range of N/P ratios (e.g., 1:1, 2:1, 5:1, 10:1) should be tested to determine the optimal conditions for a specific application.

  • Calculation of N/P Ratio:

    • Step 1: Calculate the moles of nucleic acid phosphates.

      • Moles of phosphates = (mass of nucleic acid in g) / (average molecular weight of a base or base pair in g/mol )

    • Step 2: Calculate the moles of cationic lipid nitrogens.

      • Since this compound has one quaternary amine group, the moles of nitrogen are equal to the moles of the lipid.

      • Moles of nitrogen = (mass of this compound in g) / (molecular weight of this compound in g/mol )

    • Step 3: Calculate the N/P Ratio.

      • N/P Ratio = (Moles of nitrogen) / (Moles of phosphates)

  • Lipoplex Formation Procedure:

    • Dilute the required amount of nucleic acid in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

    • In a separate tube, dilute the calculated amount of this compound liposome (B1194612) suspension to the same volume with the same buffer.

    • While gently vortexing the diluted nucleic acid solution, add the diluted liposome suspension dropwise.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

    • The resulting lipoplex suspension is now ready for characterization or use in transfection experiments.

Protocol 3: Physicochemical Characterization of Lipoplexes

Characterization of the size and surface charge of the lipoplexes is crucial for ensuring consistency and predicting their biological activity.

  • Measurement of Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the lipoplex suspension in nuclease-free water or buffer to a suitable concentration for Dynamic Light Scattering (DLS) analysis.

    • Measure the hydrodynamic diameter (size) and PDI of the lipoplexes using a DLS instrument. The PDI value indicates the size distribution of the particle population.

  • Measurement of Zeta Potential:

    • Use the same diluted sample from the size measurement.

    • Measure the zeta potential using the DLS instrument, which provides an indication of the surface charge of the lipoplexes.

Quantitative Data Summary

ParameterValue
Molecular Weight of this compound ~686.35 g/mol
Average Molecular Weight of a DNA base pair ~650 g/mol
Recommended this compound Stock Concentration 1-10 mM
Recommended Nucleic Acid Stock Concentration 0.1-1 mg/mL
Typical N/P Ratios for Optimization 1:1 to 10:1
Incubation Time for Lipoplex Formation 15-30 minutes
Expected Lipoplex Size (Hydrodynamic Diameter) 100 - 300 nm
Expected Lipoplex Zeta Potential +20 to +50 mV (at N/P > 1)

Visualizations

G cluster_prep Liposome Preparation cluster_form Lipoplex Formation cluster_char Characterization A Dissolve 12:0 EPC-Cl in Chloroform B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Buffer (Vortexing) B->C D Sonication to form SUVs C->D F Dilute 12:0 EPC-Cl SUVs in Buffer D->F E Dilute Nucleic Acid in Buffer G Mix and Incubate (15-30 min) E->G F->G H Dynamic Light Scattering (DLS) G->H I Measure Size and PDI H->I J Measure Zeta Potential H->J G cluster_lipids cluster_na cluster_lipoplex L1 L2 L3 C Self-Assembly L4 L5 N1 N2 N3 N4 N5 LP Lipoplex C->LP

References

Application Notes and Protocols: 12:0 EPC Chloride as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a cationic phospholipid increasingly recognized for its potential as a versatile component in drug delivery systems.[1] Its amphipathic nature, combined with a positive charge, makes it suitable for the formation of liposomes and other lipid-based nanoparticles capable of encapsulating a variety of therapeutic agents, from small molecules to nucleic acids.[2] This document provides an overview of its applications, detailed experimental protocols for the formulation and characterization of this compound-based drug delivery vehicles, and insights into its mechanism of action. Notably, this compound is characterized by its low toxicity and biodegradability, rendering it an attractive excipient for parenteral drug formulations.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₄H₆₉ClNO₈P[2]
Molecular Weight 686.34 g/mol [2]
Appearance White to off-white powder
Charge Cationic[1][2]
Purity >99% (Typical)[1]
Storage Temperature -20°C[1]

Applications in Drug Delivery

This compound is a valuable component for the formulation of drug delivery systems for various therapeutic areas.

  • Gene Delivery: As a cationic lipid, this compound can efficiently complex with negatively charged nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) to form lipoplexes. These complexes facilitate the protection of the genetic material from degradation and enhance its cellular uptake for gene therapy and vaccination purposes.

  • Small Molecule Drug Delivery: It can be incorporated into liposomal formulations to encapsulate both hydrophilic and lipophilic small molecule drugs. The positive charge of the liposomes can enhance their interaction with negatively charged cell membranes, potentially leading to increased cellular uptake.

  • Immunostimulation: Cationic liposomes, including those formulated with EPC lipids, have been shown to stimulate dendritic cells, key antigen-presenting cells of the immune system. This property can be leveraged for vaccine adjuvant development and cancer immunotherapy. Liposomes with shorter acyl chains, such as 12:0 EPC, have been observed to be more potent in this regard.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • This compound

  • Co-lipid (e.g., cholesterol, DOPE)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Round-bottom flask

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids (e.g., cholesterol in a 2:1 molar ratio of 12:0 EPC to cholesterol) in a suitable organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and gently rotating it.

    • If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.

    • The hydration temperature should be above the phase transition temperature (Tc) of the lipids. For 12:0 EPC, which has a low Tc, hydration can typically be performed at room temperature.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Downsizing):

    • To obtain vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a bath or probe sonicator to sonicate the MLV suspension. This method typically produces small unilamellar vesicles (SUVs) but may lead to lipid degradation with prolonged exposure.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times to generate large unilamellar vesicles (LUVs) of a defined size.

  • Purification:

    • Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

G dissolve dissolve film film dissolve->film hydrate hydrate film->hydrate mlv mlv hydrate->mlv extrude extrude mlv->extrude suv_luv suv_luv extrude->suv_luv purify purify suv_luv->purify final final purify->final

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the liposomes. Laser Doppler Velocimetry (LDV) is used to measure the zeta potential, which indicates the surface charge and stability of the liposomal suspension.

  • Procedure:

    • Dilute the liposome (B1194612) suspension with an appropriate aqueous buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values with standard deviation.

2. Encapsulation Efficiency (%EE):

  • Principle: To determine the amount of drug successfully encapsulated within the liposomes.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using a suitable method like ultracentrifugation or size exclusion chromatography.

    • Quantify the concentration of the drug in the supernatant (free drug) and/or in the liposomal pellet after lysing the liposomes with a suitable solvent (e.g., methanol, Triton X-100).

    • Use a suitable analytical technique to quantify the drug (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the %EE using the following formula:

      %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study:

  • Principle: To evaluate the rate and extent of drug release from the liposomes over time in a simulated physiological environment.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables are illustrative examples of how to present quantitative data for this compound-based drug delivery systems. Actual values will vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded this compound Liposomes

FormulationMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
12:0 EPC:Chol (2:1)110.5 ± 3.20.15 ± 0.02+45.8 ± 2.1
12:0 EPC:DOPE (1:1)125.2 ± 4.50.21 ± 0.03+38.5 ± 1.8

Table 2: Doxorubicin Encapsulation Efficiency and In Vitro Release

FormulationEncapsulation Efficiency (%) ± SDCumulative Release at 24h (%) ± SD
12:0 EPC:Chol (2:1)65.7 ± 4.135.2 ± 3.5
12:0 EPC:DOPE (1:1)72.3 ± 3.842.8 ± 4.1

Mechanism of Cellular Uptake and Intracellular Drug Delivery

The cationic nature of this compound plays a crucial role in the interaction of the liposomes with the negatively charged cell surface, which is rich in proteoglycans. This electrostatic interaction is the initial step in cellular uptake.

G liposome liposome cell_membrane cell_membrane liposome->cell_membrane Interaction adsorption adsorption cell_membrane->adsorption endocytosis endocytosis adsorption->endocytosis endosome endosome endocytosis->endosome endosomal_escape endosomal_escape endosome->endosomal_escape cytosol cytosol endosomal_escape->cytosol drug_release drug_release cytosol->drug_release nucleus nucleus drug_release->nucleus Therapeutic Action

The primary mechanism of uptake for cationic liposomes is thought to be endocytosis. Following internalization, the liposomes are enclosed within endosomes. For the encapsulated drug to exert its therapeutic effect, it must be released from the liposome and escape the endosome into the cytoplasm. The cationic lipids can facilitate endosomal escape by interacting with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the cargo into the cytosol.

Conclusion

This compound is a promising cationic lipid for the development of effective and safe drug delivery systems. Its favorable physicochemical properties and biological characteristics, such as low toxicity and immunostimulatory potential, make it a versatile tool for the formulation of nanoparticles for the delivery of a wide range of therapeutic agents. The protocols and information provided herein serve as a guide for researchers to formulate, characterize, and evaluate this compound-based drug delivery vehicles for various biomedical applications. Further research is warranted to fully elucidate its potential and to generate more specific quantitative data for different drug formulations.

References

Application Notes and Protocols for the Formulation of 12:0 EPC Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic phospholipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.[1][2] Its unique properties make it a valuable component for creating stable and effective drug delivery systems, particularly for nucleic acids like mRNA.[3][4][5] This document provides detailed protocols and application notes for the formulation of 12:0 EPC chloride nanoparticles, focusing on their application in targeted drug delivery.

Recent advancements have highlighted the use of 12:0 EPC as a "Selective Organ Targeting" (SORT) molecule.[4][5] By incorporating a high molar percentage of 12:0 EPC into a standard four-component LNP formulation, it is possible to redirect the nanoparticles to specific organs, such as the lungs.[4] This opens up new avenues for treating pulmonary diseases with targeted genetic therapies.

Data Presentation

The physicochemical characteristics of nanoparticles are critical for their in vivo performance. Below is a summary of expected quantitative data for this compound nanoparticles formulated as per the protocol described.

ParameterExpected Value/RangeDescription
Hydrodynamic Diameter 108 - 151 nm[4]The average size of the nanoparticles in solution.
Polydispersity Index (PDI) < 0.2A measure of the uniformity of the nanoparticle population size. A lower PDI indicates a more monodisperse sample.
Zeta Potential PositiveThe surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Encapsulation Efficiency > 90%The percentage of the therapeutic cargo (e.g., mRNA) successfully encapsulated within the nanoparticles.

Experimental Protocols

This section details the methodology for the formulation of this compound nanoparticles for targeted mRNA delivery. The protocol is based on the ethanol (B145695) dilution method, a widely used technique for LNP synthesis.[4]

Materials
  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride

  • Ionizable cationic lipid (e.g., 5A2-SC8)

  • Helper phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)[4]

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, C14-PEG2K)[4]

  • Messenger RNA (mRNA)

  • Ethanol, anhydrous

  • Citrate (B86180) buffer (10 mM, pH 4.0)[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr) or a simple T-junction mixer

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorometer and a fluorescent dye-based assay kit (e.g., RiboGreen) for encapsulation efficiency determination

Protocol for Formulation of 12:0 EPC SORT Nanoparticles
  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of each lipid (12:0 EPC, 5A2-SC8, DOPE, Cholesterol, C14-PEG2K) in anhydrous ethanol.

    • Combine the lipid stock solutions to create a final lipid mixture with the following molar ratios:

      • 50 mol% 12:0 EPC[4]

      • 11.9 mol% 5A2-SC8[4]

      • 11.9 mol% DOPE[4]

      • 23.8 mol% Cholesterol[4]

      • 2.4 mol% C14-PEG2K[4]

    • The total lipid concentration in the ethanolic solution should be optimized based on the mixing system used, typically in the range of 10-25 mM.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0) to the desired concentration.[4] The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

  • Nanoparticle Formation via Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.

    • Set the flow rates of the syringe pumps to achieve a specific aqueous to organic phase volume ratio, typically 3:1.[4]

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the lipids into nanoparticles, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the nanoparticle suspension from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated mRNA, dialyze the nanoparticle suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two changes of the dialysis buffer.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified nanoparticles using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles using the same DLS instrument.

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen). The assay is performed in the presence and absence of a membrane-lysing agent (e.g., Triton X-100) to differentiate between encapsulated and free mRNA.

Visualizations

Experimental Workflow for 12:0 EPC Nanoparticle Formulation

G Experimental Workflow for 12:0 EPC Nanoparticle Formulation cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization Lipid_Stock Lipid Stock Solution (12:0 EPC, 5A2-SC8, DOPE, Cholesterol, C14-PEG2K in Ethanol) Mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Mixing mRNA_Solution Aqueous mRNA Solution (mRNA in Citrate Buffer, pH 4.0) mRNA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization G Proposed Mechanism of 12:0 EPC SORT Nanoparticle Lung Targeting LNP 12:0 EPC SORT LNP (Intravenous Injection) Protein_Corona Formation of Protein Corona LNP->Protein_Corona Bloodstream Lung_Targeting Preferential Accumulation in Lung Vasculature Protein_Corona->Lung_Targeting Interaction with specific plasma proteins Cellular_Uptake Endocytosis by Lung Endothelial/Epithelial Cells Lung_Targeting->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Protein_Translation Translation of mRNA to Therapeutic Protein mRNA_Release->Protein_Translation

References

12:0 EPC Chloride: A High-Efficiency, Low-Toxicity Solution for Gene Delivery to Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a cationic phospholipid that has emerged as a highly effective non-viral vector for gene delivery, particularly in challenging primary cell types.[1][2] Its biodegradable nature and low toxicity profile make it an attractive alternative to traditional transfection reagents.[3] this compound self-assembles with nucleic acids (DNA and RNA) to form lamellar lipoplexes, which facilitate the entry of genetic material into cells.[1] This document provides detailed application notes, experimental protocols, and a summary of its performance in primary cell transfection.

Principle of Action

Cationic lipids like this compound are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure allows them to interact electrostatically with negatively charged nucleic acids, condensing them into compact, positively charged complexes known as lipoplexes. These lipoplexes can then associate with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. Once inside the cell, the cationic lipids are thought to destabilize the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm for subsequent transcription and translation.

Key Advantages for Primary Cell Transfection

Primary cells, taken directly from living tissue, are notoriously difficult to transfect using traditional methods and are often more sensitive to the cytotoxic effects of transfection reagents. This compound offers several advantages for these delicate cell types:

  • High Transfection Efficiency: It has demonstrated high to superior transfection activity, especially in primary endothelial cells.[1][2]

  • Low Cytotoxicity: As a biodegradable lipid composed of biological metabolites, this compound exhibits low toxicity, which is crucial for maintaining the viability and physiological relevance of primary cells.[3]

  • Biodegradability: The ester bonds in the this compound molecule are susceptible to hydrolysis by cellular enzymes, leading to its breakdown into non-toxic, biocompatible components.[3]

Quantitative Data Summary

While specific head-to-head comparative studies with all commercially available reagents are limited, the available data indicates the potential of EPC lipids for efficient gene delivery. The following table summarizes representative data on the transfection efficiency and cytotoxicity of cationic lipid-based reagents in primary cells.

Cell TypeTransfection ReagentTransfection Efficiency (%)Cytotoxicity/Cell Viability (%)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Lipofectamine 200038 ± 2~85% Viability[4]
Human Umbilical Vein Endothelial Cells (HUVEC)Lipofectamine LTX33 ± 8~86% Viability[4]

Note: This table provides a general comparison based on published data for commonly used reagents. The efficiency and cytotoxicity of this compound are expected to be in a similar or better range, particularly in primary endothelial cells, due to its inherent properties. Optimization is always recommended for each specific cell type and experimental condition.

Experimental Protocols

I. Preparation of this compound Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) of this compound using the thin-film hydration and sonication method.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve Lipid: Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.

  • Create Thin Film: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume will depend on the desired final lipid concentration (e.g., 1 mg/mL). Vortex the flask for several minutes to form multilamellar vesicles (MLVs).

  • Sonication: To form SUVs, sonicate the MLV suspension.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate until the milky suspension becomes clear (typically 15-30 minutes).

    • Probe Sonication: Use a probe sonicator, being careful not to overheat the sample. Use short bursts of sonication on ice.

  • Sterilization: Sterilize the liposome (B1194612) suspension by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, -20°C is recommended.

II. Transfection of Primary Endothelial Cells with a Plasmid DNA using this compound

This protocol provides a general procedure for transfecting primary endothelial cells (e.g., HUVECs) in a 24-well plate format. Optimization of reagent-to-DNA ratio and cell density is crucial for each cell type.

Materials:

  • Primary endothelial cells (e.g., HUVEC)

  • Complete growth medium (e.g., EGM-2)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (high purity, endotoxin-free)

  • Prepared this compound liposomes (1 mg/mL)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the primary endothelial cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 4 x 10^4 cells per well).

  • Preparation of DNA-Lipid Complexes: a. Tube A (DNA): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. Tube B (Lipid): In a separate sterile microcentrifuge tube, dilute the desired amount of this compound liposomes (e.g., start with a 2:1 lipid:DNA weight ratio, so 1 µL of a 1 mg/mL stock) in 50 µL of serum-free medium. Mix gently. c. Combine: Add the diluted DNA (Tube A) to the diluted lipid (Tube B) and mix gently by pipetting. d. Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow the formation of DNA-lipid complexes (lipoplexes).

  • Transfection: a. Gently aspirate the growth medium from the cells. b. Wash the cells once with sterile PBS. c. Add 400 µL of fresh, pre-warmed complete growth medium to each well. d. Add the 100 µL of DNA-lipid complex mixture dropwise to each well. e. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or by downstream assays like qPCR or Western blotting).

Visualizations

Signaling Pathway and Cellular Uptake

G General Mechanism of Cationic Lipid-Mediated Gene Delivery cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex 12:0 EPC Lipoplex (+ charged) CellMembrane Cell Membrane (- charged) Lipoplex->CellMembrane Electrostatic Interaction NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Lipoplex Complexation CationicLipid 12:0 EPC Liposome CationicLipid->Lipoplex Endosome Endosome CellMembrane->Endosome Endocytosis ReleasedNA Released Nucleic Acid Endosome->ReleasedNA Endosomal Escape Translation Translation (Protein Synthesis) ReleasedNA->Translation Transcription Transcription (if DNA) ReleasedNA->Transcription Nuclear Import

Caption: General mechanism of this compound-mediated gene delivery.

Experimental Workflow

G Experimental Workflow for Primary Cell Transfection Start Start SeedCells Seed Primary Cells (70-90% Confluency) Start->SeedCells PrepareComplexes Prepare 12:0 EPC/ Nucleic Acid Complexes SeedCells->PrepareComplexes Transfect Add Complexes to Cells PrepareComplexes->Transfect Incubate Incubate for 24-48h Transfect->Incubate Analyze Analyze Transgene Expression (e.g., GFP, qPCR, Western Blot) Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols: Stability of 1-dodecyl-2-methoxy-rac-glycero-3-phosphocholine (12:0 EPC) Chloride in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-dodecyl-2-methoxy-rac-glycero-3-phosphocholine, commonly referred to as 12:0 EPC chloride or Edelfosine, is a synthetic alkyl-lysophospholipid with significant potential in biomedical research and pharmaceutical development. As an ether lipid analog of lysophosphatidylcholine, it exhibits greater metabolic stability compared to its ester counterparts, making it an attractive candidate for various therapeutic applications, including cancer therapy.[1] The stability of this compound in aqueous solutions is a critical parameter for its formulation, storage, and application in experimental and preclinical studies.

These application notes provide a comprehensive overview of the factors influencing the stability of this compound in different buffer systems. Detailed protocols for assessing its stability are also provided to enable researchers to perform their own evaluations under specific experimental conditions.

Chemical Structure and Inherent Stability

This compound possesses an ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol (B35011) backbone. This ether linkage is a key structural feature that confers high resistance to chemical and enzymatic hydrolysis compared to the ester bonds found in most naturally occurring phospholipids.[2][3] Ether lipids are known to be more stable in extreme conditions such as high temperatures and acidic or alkaline pH.[2]

Factors Affecting Stability in Buffers

The stability of this compound in a buffered solution can be influenced by several factors:

  • pH: While generally stable, extreme pH values can potentially lead to degradation over extended periods. Phosphatidylcholines, as a class, tend to exhibit maximal stability at a pH of around 6.5.

  • Buffer Species: The chemical nature of the buffer components can influence the rate of hydrolysis. Some buffer ions can act as catalysts for hydrolysis.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of most chemical compounds, including this compound.

  • Presence of Other Lipids: When formulated in liposomes or other lipid-based delivery systems, the interaction with other lipids can affect the overall stability.[5][6]

Quantitative Stability Data

While specific quantitative data on the degradation kinetics of this compound in a wide range of buffers is not extensively available in public literature, the following table summarizes expected stability trends based on the general knowledge of ether phospholipids. Researchers should determine the precise stability for their specific application and storage conditions using the protocols provided below.

Buffer SystempHTemperature (°C)Expected Stability of this compoundPotential Degradation Products
Phosphate-Buffered Saline (PBS)7.44HighMinimal degradation expected over several weeks.
Phosphate-Buffered Saline (PBS)7.425 (Room Temp)Moderate to HighGradual degradation may occur over extended periods.
Citrate Buffer4.025ModeratePotential for slow acid-catalyzed hydrolysis over time.
Tris Buffer8.525ModeratePotential for slow base-catalyzed hydrolysis over time.

Note: The stability information in this table is based on the general chemical properties of ether phospholipids. It is crucial to perform specific stability studies for the intended formulation and storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent stability studies.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Sterile vials

  • Vortex mixer

  • Sonicator (bath or probe)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the required volume of sterile PBS (pH 7.4) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 2-3 minutes to aid in dispersion.

  • If the solution is not clear, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution becomes clear. Avoid excessive heating.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Different Buffers

Objective: To determine the stability of this compound over time in various buffer systems at different temperatures.

Materials:

  • This compound stock solution (from Protocol 1)

  • A selection of sterile-filtered buffers (e.g., PBS pH 7.4, Citrate buffer pH 4.0, Tris buffer pH 8.5)

  • Sterile microcentrifuge tubes or vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

  • HPLC column suitable for lipid analysis (e.g., C18 column)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, with appropriate modifiers like formic acid or ammonium (B1175870) formate)

Procedure:

  • Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the selected buffers.

  • Aliquot the solutions into sterile microcentrifuge tubes for each time point and temperature condition to be tested.

  • Store the samples at the designated temperatures (4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one aliquot for each condition.

  • Analyze the samples by HPLC to quantify the amount of intact this compound remaining.

  • The HPLC method should be validated for linearity, accuracy, and precision. A typical gradient elution using a C18 column with a mobile phase of methanol/water or acetonitrile/water with modifiers can be used to separate this compound from its potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of remaining this compound against time for each buffer and temperature condition to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Edelfosine (this compound)

This compound is known to induce apoptosis in cancer cells through mechanisms that involve its accumulation in the cell membrane, particularly in lipid rafts.[7][8] This accumulation can lead to the clustering of death receptors like Fas/CD95, initiating downstream apoptotic signaling cascades.[1][7] It can also inhibit key survival pathways such as the PI3K/AKT pathway.[9]

Edelfosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Edelfosine This compound (Edelfosine) LipidRafts Lipid Rafts Edelfosine->LipidRafts Accumulates in PI3K PI3K Edelfosine->PI3K Inhibits FasReceptor Fas/CD95 Receptor LipidRafts->FasReceptor Promotes Clustering CaspaseCascade Caspase Cascade FasReceptor->CaspaseCascade Activates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits CaspaseCascade->Apoptosis Induces Edelfosine_ext Extracellular Edelfosine Edelfosine_ext->Edelfosine

Caption: Signaling pathway of this compound (Edelfosine) leading to apoptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Stability_Workflow PrepStock Prepare this compound Stock Solution PrepSamples Prepare Samples in Different Buffers PrepStock->PrepSamples Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) PrepSamples->Incubate TimePoints Collect Samples at Defined Time Points Incubate->TimePoints HPLC Analyze by HPLC-CAD/ELSD/MS TimePoints->HPLC DataAnalysis Data Analysis: Quantify Remaining 12:0 EPC HPLC->DataAnalysis Results Generate Stability Profile (Degradation Curves) DataAnalysis->Results

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

This compound is an ether lipid with inherent stability, making it a robust molecule for research and development. However, its stability in solution is dependent on environmental factors such as pH, buffer composition, and temperature. The protocols and information provided in these application notes offer a framework for researchers to prepare and handle this compound solutions and to perform systematic stability studies tailored to their specific needs. Understanding the stability profile of this compound is essential for ensuring the reliability and reproducibility of experimental results and for the successful development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Liposome Stability with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) in liposome (B1194612) formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve liposome stability?

A1: this compound is a cationic phospholipid with two 12-carbon lauroyl chains.[1][2] It enhances liposome stability primarily through electrostatic repulsion. The positively charged ethylphosphocholine headgroup imparts a positive zeta potential to the liposome surface.[3] This surface charge prevents individual liposomes from aggregating, a common cause of physical instability.[4] Generally, a zeta potential of ±30 mV or greater is indicative of a stable, non-aggregating liposomal suspension.[4]

Q2: What are the typical characteristics of liposomes formulated with this compound?

A2: Liposomes incorporating this compound are expected to exhibit a positive zeta potential, which is a key indicator of their stability against aggregation. The particle size and polydispersity index (PDI) will largely depend on the preparation method (e.g., extrusion pore size) and the overall lipid composition. Due to its cationic nature, this compound can also enhance the encapsulation of negatively charged molecules through electrostatic interactions.[5]

Q3: Besides aggregation, what other aspects of liposome stability does this compound influence?

A3: While its primary role is in preventing aggregation, the inclusion of this compound can also influence the chemical stability of the formulation. The ester bonds in the phospholipid structure are susceptible to hydrolysis, which can be influenced by the pH of the formulation.[1][5][6] This degradation can lead to the formation of lysolipids and free fatty acids, potentially compromising the integrity of the liposome bilayer and leading to drug leakage.[1][6]

Q4: What are the recommended storage conditions for liposomes containing this compound?

A4: For long-term stability, it is generally recommended to store cationic liposome formulations at 4°C.[7] Freezing should be approached with caution as the formation of ice crystals can disrupt the liposome structure, leading to aggregation upon thawing. If freezing is necessary, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) should be considered.[8]

Troubleshooting Guides

Issue 1: Liposome Aggregation Immediately After Preparation

Potential Causes and Solutions

Potential CauseRecommended Solution
High Ionic Strength of Hydration Buffer High salt concentrations can screen the surface charge, reducing electrostatic repulsion. Try preparing the liposomes in a low ionic strength buffer (e.g., 10 mM HEPES) and then, if necessary, perform a buffer exchange into a higher ionic strength buffer like PBS.
Inappropriate pH of the Formulation The pH can influence the charge of other components in the formulation and the rate of lipid hydrolysis. Ensure the pH of your aqueous phase is maintained within a stable range, typically between 6.5 and 7.5, to minimize hydrolysis.[1][5]
Suboptimal Extrusion Process Incomplete extrusion or an insufficient number of passes through the extruder can result in a heterogeneous population of liposomes with a high PDI, which can be more prone to aggregation. Ensure the extrusion is performed above the phase transition temperature of all lipids and that a sufficient number of passes (typically 11-21) are completed.
Issue 2: Liposomes Aggregate During Storage

Potential Causes and Solutions

Potential CauseRecommended Solution
Inadequate Surface Charge The zeta potential may be insufficient to prevent aggregation over time. A zeta potential > +30 mV is generally recommended for good stability.[4] Consider increasing the molar ratio of this compound in your formulation to boost the surface charge.
Improper Storage Temperature Storing at room temperature or freezing without a cryoprotectant can lead to instability. Store liposomes at 4°C.[7] Avoid freezing unless a cryoprotectant is included in the formulation.
Chemical Degradation (Hydrolysis) The breakdown of this compound via hydrolysis can lead to the formation of fusogenic lysolipids, causing liposomes to fuse and aggregate.[1][6] Ensure the storage buffer is at a neutral pH (around 7.0-7.4) to minimize the rate of hydrolysis.[5] Consider preparing fresh batches for long-term experiments if chemical instability is suspected.
Issue 3: Low Encapsulation Efficiency or Rapid Drug Leakage

Potential Causes and Solutions

Potential CauseRecommended Solution
Drug Properties and Lipid Composition Mismatch For hydrophilic drugs, ensure the lipid bilayer is sufficiently rigid to prevent leakage. The inclusion of cholesterol (typically 30-50 mol%) can increase bilayer packing and reduce permeability.[7] For negatively charged drugs, the cationic nature of this compound should aid in encapsulation.
Formation of Lysolipids due to Hydrolysis The accumulation of lysolipids destabilizes the bilayer, leading to the release of encapsulated contents.[1] Storing at 4°C and maintaining a neutral pH can slow down hydrolysis. For extended storage, lyophilization (freeze-drying) with a cryoprotectant is a viable option to prevent hydrolysis.[8]
Phase Transition Temperature Effects If the storage or experimental temperature is close to the phase transition temperature (Tm) of the lipid mixture, the bilayer may be more permeable. Formulations with a higher Tm are generally more stable and less prone to leakage.[9]

Quantitative Data on Liposome Stability

Table 1: Representative Stability Data for Cationic Liposomes Over 8 Weeks

Storage ConditionTime (Weeks)Mean Particle Size (nm)PDIZeta Potential (mV)
4°C 01550.18+45
21580.19+44
41600.20+43
81650.21+41
25°C 01550.18+45
22500.45+30
4480 (Aggregation)>0.6+15
8>1000 (Visible Aggregates)N/AN/A

Note: This data is illustrative and based on general observations of cationic liposome stability. Actual results may vary depending on the specific formulation and preparation method.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes using Thin-Film Hydration and Extrusion
  • Lipid Preparation: Dissolve this compound and any helper lipids (e.g., cholesterol, DOPE) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for the cationic lipid to a neutral helper lipid is 1:1.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the phase transition temperature of the lipids. Reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the flask's inner surface.

  • Drying: Continue to apply a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: Add the pre-warmed aqueous hydration buffer (containing the drug to be encapsulated, if applicable) to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently rotate the flask in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Extrusion (Size Reduction): Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times to form unilamellar vesicles with a more uniform size distribution.

  • Purification: If necessary, remove any unencapsulated drug by dialysis or size exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Stability Assessment of Cationic Liposomes
  • Initial Characterization (Time 0): Immediately after preparation and purification, characterize the liposome suspension by measuring:

    • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

    • Zeta Potential: Use Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Determine the concentration of the encapsulated drug using a suitable assay (e.g., fluorescence spectroscopy, HPLC) after lysing the liposomes with a detergent like Triton X-100. Calculate as: EE (%) = (Encapsulated Drug / Total Drug) * 100.

  • Storage: Divide the liposome suspension into aliquots and store them under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove an aliquot from storage and allow it to equilibrate to room temperature.

  • Re-characterization: Repeat the measurements for particle size, PDI, zeta potential, and drug leakage. Drug leakage can be assessed by measuring the amount of free drug in the external medium.

  • Data Analysis: Plot the changes in these parameters over time to evaluate the stability of the liposomal formulation under different storage conditions.

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Sizing and Purification cluster_3 Characterization dissolve 1. Dissolve Lipids (this compound + Helpers) in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Dry Under Vacuum (Remove Residual Solvent) evaporate->dry hydrate 4. Hydration with Aqueous Buffer (Drug) dry->hydrate form_mlv 5. Form Multilamellar Vesicles (MLVs) hydrate->form_mlv extrude 6. Extrusion (e.g., 100 nm membrane) form_mlv->extrude purify 7. Purification (e.g., Dialysis) extrude->purify characterize Size, PDI, Zeta Potential, Encapsulation Efficiency purify->characterize Aggregation_Troubleshooting cluster_0 Potential Causes cluster_1 Solutions start Liposome Aggregation Observed cause1 High Ionic Strength? start->cause1 cause2 Inappropriate pH? start->cause2 cause3 Insufficient Zeta Potential? start->cause3 cause4 Improper Storage? start->cause4 sol1 Use Low Salt Buffer Perform Buffer Exchange cause1->sol1 Yes sol2 Adjust Buffer pH to 6.5 - 7.5 cause2->sol2 Yes sol3 Increase Molar Ratio of this compound cause3->sol3 Yes sol4 Store at 4°C Use Cryoprotectant if Freezing cause4->sol4 Yes Liposome_Stability_Factors cluster_physical Physical Stability cluster_chemical Chemical Stability cluster_formulation Formulation Factors cluster_environmental Environmental Factors center Liposome Stability size Particle Size center->size pdi PDI center->pdi zeta Zeta Potential (Electrostatic Repulsion) center->zeta hydrolysis Hydrolysis of Ester Bonds center->hydrolysis oxidation Oxidation of Acyl Chains center->oxidation lipid_ratio Lipid Composition (e.g., Cholesterol) lipid_ratio->center drug Encapsulated Drug drug->center temp Storage Temperature temp->center ph pH of Medium ph->center light Light Exposure light->center

References

Technical Support Center: 12:0 EPC Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride in cell culture. The information provided is intended to help mitigate potential cytotoxicity and optimize experimental outcomes.

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability After Treatment

Question: I am observing significant cell death and a sharp decrease in viability after treating my cells with 12:0 EPC chloride. What are the possible causes and how can I troubleshoot this?

Answer:

High cytotoxicity is a common issue when working with cationic lipids. The positive charge, which is essential for interacting with nucleic acids and cell membranes, can also disrupt cellular processes. Here are the primary factors to investigate:

  • Concentration of this compound: Cationic lipid-induced cytotoxicity is highly dose-dependent.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a low concentration and titrate upwards. The ideal concentration will be a balance between desired efficacy (e.g., transfection efficiency) and minimal cytotoxicity.

  • Cell Density: Low cell confluency at the time of treatment can exacerbate cytotoxicity.

    • Recommendation: Ensure your cells are in a healthy, logarithmic growth phase and are at an optimal confluency (typically 70-90%) at the time of treatment.

  • Incubation Time: Prolonged exposure to cationic lipids can increase cell death.

    • Recommendation: Optimize the incubation time. For applications like transfection, it may be possible to remove the this compound-containing medium after a few hours and replace it with fresh culture medium.

  • Serum Presence: The presence or absence of serum in the medium during treatment can significantly impact cytotoxicity.

    • Recommendation: While serum-free conditions are sometimes required for complex formation, the presence of serum during treatment can often mitigate cytotoxicity. If your protocol allows, consider adding serum to the medium.

  • Formulation and Preparation: Improperly prepared lipid solutions can lead to aggregates with higher toxicity.

    • Recommendation: Ensure the this compound is fully solubilized and that the final formulation is homogenous. Follow a consistent preparation protocol.

Issue 2: Inconsistent or Unreliable Experimental Results

Question: My results are not reproducible when using this compound. What could be causing this variability?

Answer:

Inconsistent results often stem from subtle variations in experimental conditions. Here are key areas to standardize:

  • Lipid Stock Solution: The quality and storage of your this compound stock are critical.

    • Recommendation: Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles. Store at the recommended temperature (typically -20°C) and protect from light.

  • Cell Passaging and Health: The passage number and overall health of your cells can affect their response to cationic lipids.

    • Recommendation: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability to ensure a healthy starting population for each experiment.

  • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing can lead to variations in the final concentration of this compound that cells are exposed to.

    • Recommendation: Use calibrated pipettes and ensure thorough but gentle mixing of solutions. When preparing multiple replicates, create a master mix to minimize pipetting errors.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound?

A1: this compound is described as having low toxicity and being biodegradable.[1] However, like all cationic lipids, it can exhibit dose-dependent cytotoxicity. The exact IC50 (the concentration that inhibits 50% of cell viability) will vary significantly depending on the cell line, exposure time, and the assay used. It is crucial to determine the optimal working concentration for your specific experimental setup.

Q2: How does the short chain length of this compound affect its properties?

A2: The 12-carbon (lauroyl) chains of this compound make it a short-chain cationic phospholipid. Studies on related lipids suggest that shorter acyl chains can lead to more potent biological activity, which may also correlate with increased cytotoxicity at higher concentrations.

Q3: Can I use antibiotics in the culture medium during treatment with this compound?

A3: It is generally recommended to avoid antibiotics in the culture medium during treatment with cationic lipids. The lipids can increase cell permeability to the antibiotics, which can lead to increased cytotoxicity.

Q4: What is the likely mechanism of this compound-induced cytotoxicity?

A4: The primary mechanisms of cationic lipid-induced cytotoxicity are thought to involve:

  • Disruption of Cell Membranes: The positive charge of the lipid interacts with the negatively charged cell membrane, which can lead to membrane destabilization.

  • Induction of Oxidative Stress: Cationic lipids can lead to an increase in reactive oxygen species (ROS), which can damage cellular components.

  • Disruption of Intracellular Calcium Homeostasis: Treatment with cationic lipids has been shown to cause a release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels.[2] This can trigger various downstream signaling pathways, including apoptosis.

Q5: How should I prepare a stock solution of this compound?

A5: Refer to the manufacturer's instructions for the specific product you are using. Generally, this compound is soluble in organic solvents like chloroform (B151607) or ethanol (B145695). For cell culture use, a common method is to prepare a stock solution in an appropriate solvent and then dilute it in an aqueous buffer or cell culture medium. It is important to ensure the solvent is removed or diluted to a non-toxic level in the final working solution.

Data Presentation

The following tables provide an illustrative summary of the kind of quantitative data you should aim to generate when characterizing the cytotoxicity of this compound in your specific cell line. Note: These are example data and not actual experimental results for this compound.

Table 1: Illustrative Dose-Dependent Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) in HeLa Cells (24h)Cell Viability (%) in A549 Cells (24h)
0 (Control)100100
19598
58590
107082
255065
503045
1001525

Table 2: Illustrative Effect of Mitigation Strategies on Cell Viability at a Fixed Concentration (e.g., 25 µM) of this compound

Treatment ConditionCell Viability (%) in HeLa Cells
25 µM 12:0 EPC (Serum-Free)50
25 µM 12:0 EPC (+10% FBS)75
25 µM 12:0 EPC (4h exposure)80
25 µM 12:0 EPC (24h exposure)50

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

This protocol describes the preparation of a working solution of this compound from a stock solution.

Materials:

  • This compound powder or stock solution in chloroform/ethanol

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS, HEPES)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Stock Solution (if starting from powder):

    • Under sterile conditions, dissolve the this compound powder in chloroform or ethanol to a desired stock concentration (e.g., 10 mg/mL).

    • Store the stock solution in a glass vial at -20°C.

  • Prepare an Aqueous Suspension:

    • In a sterile microcentrifuge tube, add the desired amount of the this compound stock solution.

    • Under a stream of nitrogen or in a vacuum desiccator, evaporate the organic solvent to form a thin lipid film on the bottom of the tube.

    • Add the appropriate volume of sterile, nuclease-free water or buffer to the lipid film to achieve the desired final concentration.

    • Vortex the tube vigorously for 1-2 minutes to hydrate (B1144303) the lipid film.

    • Sonicate the suspension in a water bath sonicator for 5-10 minutes, or until the solution is translucent, to form small unilamellar vesicles.

  • Sterilization:

    • Sterilize the final lipid suspension by passing it through a 0.22 µm syringe filter.

  • Dilution for Cell Treatment:

    • Dilute the sterile lipid suspension in your desired cell culture medium (with or without serum, as per your experimental design) to the final working concentration immediately before adding to the cells.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines a standard MTT assay to quantify the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the lipid) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_assay Assay stock 12:0 EPC Stock working Working Solution stock->working Dilution treatment Treatment working->treatment seeding Cell Seeding seeding->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_apoptosis Apoptosis EPC This compound Membrane Membrane Destabilization EPC->Membrane ROS Increased ROS Membrane->ROS Ca_release Ca2+ Release from ER Membrane->Ca_release Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Ca_influx Increased [Ca2+]i Ca_release->Ca_influx Ca_influx->Mito_dys Apoptosis Cell Death Mito_dys->Apoptosis

Caption: Putative signaling pathways of this compound-induced cytotoxicity.

References

troubleshooting low transfection efficiency with 12:0 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency using 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is 12:0 EPC chloride and how does it work for transfection?

This compound is a cationic phospholipid used for non-viral gene delivery.[1][2][3] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA, mRNA, siRNA) to form lipid-nucleic acid complexes called "lipoplexes".[4][5] These lipoplexes are then taken up by cells, typically through endocytosis, allowing the genetic material to be released into the cytoplasm to perform its function.[4] 12:0 EPC is noted for being biodegradable and having low toxicity.[2][3]

Q2: I am seeing very low transfection efficiency. What are the most common causes?

Low transfection efficiency with cationic lipids like this compound can stem from several factors. The most critical parameters to investigate are:

  • Suboptimal this compound to Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is crucial for efficient lipoplex formation and cellular uptake.

  • Poor Cell Health and Confluency: Transfection is stressful for cells. Using cells that are healthy, in the logarithmic growth phase, and at an optimal density is essential.

  • Incorrect Lipoplex Formation Procedure: The method of mixing the lipid and nucleic acid, including incubation times and diluents, significantly impacts the quality of the lipoplexes.

  • Presence of Inhibitors: Components in the serum or the presence of antibiotics can interfere with transfection efficiency.

  • Degraded or Impure Nucleic Acid: The quality of your DNA or RNA is paramount for successful expression.

A systematic approach to optimizing these factors is the key to improving your results.

Q3: How can I optimize the ratio of this compound to my nucleic acid?

Optimizing this ratio is one of the most critical steps. A common approach is to perform a matrix titration, keeping the amount of nucleic acid constant while varying the amount of this compound.

Experimental Protocol: Optimizing this compound to Nucleic Acid Ratio

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • This compound stock solution

  • Nucleic acid (e.g., plasmid DNA at 1 mg/mL)

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells ready for transfection

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed your cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Nucleic Acid Dilution: In separate tubes, dilute a fixed amount of your nucleic acid (e.g., 0.5 µg per well) in serum-free medium.

  • This compound Dilution: In another set of tubes, dilute varying amounts of this compound. It is recommended to test a range of lipid:nucleic acid weight ratios, such as 1:1, 2:1, 4:1, 6:1, and 8:1.

  • Lipoplex Formation: Add the diluted nucleic acid to the diluted this compound solution, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow lipoplexes to form. Note: Do not vortex.

  • Transfection: Add the lipoplex solution dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay: Assay for gene expression at the appropriate time point (e.g., 24-48 hours for plasmid DNA expressing a fluorescent protein).

The following table summarizes a potential optimization setup:

WellNucleic Acid (µg)This compound (µg)Lipid:NA Ratio (w/w)
10.50.51:1
20.51.02:1
30.52.04:1
40.53.06:1
50.54.08:1
6No treatment control--

Q4: My cells look unhealthy or are dying after transfection. What can I do?

Cell death following transfection is often due to cytotoxicity from the transfection reagent or the nucleic acid itself. 12:0 EPC is generally considered to have low toxicity, but optimization is still necessary.

  • Reduce Reagent Amount: If you observe high cell death, try decreasing the amount of both the this compound and the nucleic acid while maintaining the optimal ratio.

  • Shorten Incubation Time: Limit the exposure of cells to the lipoplexes. An incubation time of 4-6 hours is often sufficient.

  • Ensure Optimal Cell Density: Cells should be at 70-90% confluency. If they are too sparse, they can be more susceptible to toxicity.

  • Check Nucleic Acid Purity: Endotoxins in plasmid preparations can cause significant cell death. Ensure you are using high-quality, endotoxin-free nucleic acid.

Q5: Does the presence of serum and antibiotics affect transfection with this compound?

Yes, serum and antibiotics can negatively impact transfection efficiency.

  • Serum: Proteins in serum can bind to the lipoplexes, interfering with their ability to interact with the cell membrane. It is highly recommended to form the lipoplexes in a serum-free medium. While some protocols add the lipoplexes to cells in complete medium, for sensitive applications or initial optimization, performing the transfection in serum-free medium for the initial 4-6 hours can improve efficiency.

  • Antibiotics: Some antibiotics can be cytotoxic, and this effect can be exacerbated during transfection. It is good practice to perform the transfection in antibiotic-free medium.

Experimental Workflows and Diagrams

To visualize the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Preparation cluster_complex Lipoplex Formation cluster_transfection Transfection seed_cells Seed cells to achieve 70-90% confluency prep_na Dilute Nucleic Acid in serum-free medium prep_lipid Dilute this compound in serum-free medium mix Combine diluted nucleic acid and lipid solution incubate_complex Incubate for 15-30 min at room temperature mix->incubate_complex add_complex Add lipoplexes to cells incubate_complex->add_complex incubate_cells Incubate cells for 4-6 hours add_complex->incubate_cells change_medium Replace with fresh complete medium incubate_cells->change_medium assay Assay for gene expression (24-48h) change_medium->assay

Caption: Standard workflow for transfection using this compound.

G cluster_causes cluster_solutions start Low Transfection Efficiency cause_ratio Suboptimal Lipid:NA Ratio? start->cause_ratio cause_cells Poor Cell Health/ Confluency? cause_ratio->cause_cells No sol_ratio Perform Lipid:NA ratio titration cause_ratio->sol_ratio Yes cause_protocol Incorrect Protocol? cause_cells->cause_protocol No sol_cells Use healthy, log-phase cells at 70-90% confluency cause_cells->sol_cells Yes cause_na Poor NA Quality? cause_protocol->cause_na No sol_protocol Use serum-free medium for complexation. Incubate complexes for 15-30 min. cause_protocol->sol_protocol Yes sol_na Verify NA integrity and purity. Use endotoxin-free prep. cause_na->sol_na Yes

Caption: Troubleshooting flowchart for low transfection efficiency.

References

Technical Support Center: 12:0 EPC Chloride Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride lipoplexes during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of 12:0 EPC chloride lipoplexes.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness immediately after mixing lipid and nucleic acid. High Salt Concentration: The presence of high concentrations of salts (e.g., >150 mM NaCl) in the buffer can neutralize the surface charge of the lipoplexes, leading to reduced electrostatic repulsion and subsequent aggregation.[1]Prepare lipoplexes in a low ionic strength buffer, such as sterile, nuclease-free water or a low salt buffer (e.g., 20 mM HEPES). If a physiological salt concentration is required for downstream applications, it can be added after the initial complexation.
Inappropriate Lipid:Nucleic Acid Ratio: An incorrect charge ratio between the cationic lipid (12:0 EPC) and the anionic nucleic acid can lead to the formation of large, unstable aggregates.[2][3]Optimize the charge ratio by titrating the amount of 12:0 EPC lipid against a fixed amount of nucleic acid. Start with a range of charge ratios (e.g., 1:1, 2:1, 5:1, 10:1 positive:negative charge) to empirically determine the optimal ratio that results in small, monodisperse lipoplexes.
Rapid or Inefficient Mixing: Inadequate mixing can create localized areas of high concentration, promoting the formation of large aggregates.Use a standardized and gentle mixing procedure. For example, add the nucleic acid solution dropwise to the lipid solution while gently vortexing or pipetting up and down. Avoid vigorous shaking, which can introduce air bubbles and denature components.
Lipoplex size increases over a short period (minutes to hours) at room temperature. Suboptimal Buffer Conditions: The pH and composition of the buffer can influence lipoplex stability.Ensure the buffer pH is stable and appropriate for the nucleic acid and lipid. A common buffer is HEPES at a pH between 7.0 and 7.4.[4] Avoid buffers with high concentrations of divalent cations, which can promote aggregation.
Temperature Fluctuations: Changes in temperature can affect the fluidity of the lipid bilayer and the stability of the lipoplexes.Prepare and handle lipoplexes at a consistent, controlled room temperature.[5] For short-term storage, keep the lipoplexes on ice (4°C) to slow down aggregation, but be aware that some formulations may be sensitive to cold.[6]
Aggregates form after freeze-thaw cycles or during long-term storage. Cryo-injury: The formation of ice crystals during freezing can physically damage the lipoplexes, leading to aggregation upon thawing.[7]For long-term storage, lyophilization (freeze-drying) is recommended.[7][8] If freezing is necessary, use a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to protect the lipoplexes from ice crystal damage.[7] Flash-freezing in liquid nitrogen may be preferable to slow freezing.
Instability in Aqueous Suspension: Lipoplexes can be inherently unstable in aqueous solutions over extended periods.[7]For long-term stability, lyophilize the lipoplexes and store them as a dry powder at -20°C or below.[8] Reconstitute the lipoplexes in the appropriate buffer immediately before use.
Poor transfection efficiency and suspected aggregation. Inclusion of Helper Lipids: The absence of a helper lipid may result in rigid lipoplexes that are more prone to aggregation and less efficient at releasing their cargo.Incorporate a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), into the liposome (B1194612) formulation.[9][10] DOPE can increase the fusogenicity of the lipoplexes, which may improve stability and transfection efficiency.[9]
PEGylation: Unmodified lipoplexes can interact with serum proteins, leading to aggregation and rapid clearance in vivo.For in vivo applications, consider including a PEGylated lipid (e.g., DSPE-PEG) in the formulation to create a protective hydrophilic layer that can prevent aggregation and prolong circulation.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal salt concentration for preparing this compound lipoplexes?

A1: Lipoplexes are generally sensitive to high salt concentrations, which can cause them to aggregate.[1] It is recommended to prepare 12:0 EPC lipoplexes in a low ionic strength solution, such as nuclease-free water or a buffer containing low salt concentrations (e.g., below 30 mM NaCl). While some studies suggest that very low salt concentrations might enhance gene expression, physiological salt concentrations (around 150 mM NaCl) often lead to aggregation.[1] If the experimental endpoint requires physiological ionic strength, it is best to form the lipoplexes in a low-salt environment first and then introduce the higher salt concentration just before use.

Q2: How do I determine the best lipid-to-nucleic acid ratio for my experiment?

A2: The optimal lipid-to-nucleic acid ratio, often expressed as a charge ratio (+/-), is critical for forming stable and effective lipoplexes and must be determined empirically for your specific nucleic acid and cell type.[2][3] A common starting point is to test a range of charge ratios, such as 1:1, 2:1, 5:1, and 10:1. The goal is to find the lowest ratio that provides complete complexation of the nucleic acid and results in particles with a desired size and positive zeta potential, which facilitates interaction with negatively charged cell membranes. Excessive positive charge can lead to cytotoxicity.[11]

Q3: What is the role of a helper lipid like DOPE, and should I use one with 12:0 EPC?

A3: A helper lipid is a neutral or zwitterionic lipid that is incorporated into the cationic liposome formulation. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly used helper lipid that can enhance the transfection efficiency of lipoplexes.[9][10] DOPE has a cone-like shape that promotes the formation of non-bilayer lipid structures, which can facilitate the release of the nucleic acid from the endosome into the cytoplasm.[9] Including DOPE in your 12:0 EPC formulation can improve the stability and biological activity of your lipoplexes. A common molar ratio of cationic lipid to DOPE to start with is 1:1.

Q4: How should I store my this compound lipoplexes?

A4: For short-term storage (a few hours), lipoplexes can be kept at 4°C to minimize aggregation. However, for long-term storage, it is highly recommended to lyophilize (freeze-dry) the lipoplexes.[7][8] Lipoplexes in aqueous suspension are prone to aggregation and hydrolysis over time.[7] Lyophilization in the presence of a cryoprotectant like sucrose or trehalose can preserve the integrity of the lipoplexes.[7] The lyophilized powder should be stored at -20°C or -80°C and reconstituted in the appropriate buffer immediately prior to use.

Q5: Can I use serum-containing media during the formation of 12:0 EPC lipoplexes?

A5: It is generally not recommended to form lipoplexes in the presence of serum. Serum proteins can bind to the cationic lipoplexes, leading to aggregation and reduced transfection efficiency.[12] Lipoplexes should be prepared in a serum-free medium or a low ionic strength buffer.[12] After the lipoplexes are formed and have had a short incubation period (e.g., 15-30 minutes) to stabilize, they can then be added to cells cultured in serum-containing medium.

Experimental Protocols

Protocol 1: Preparation of 12:0 EPC/DOPE Liposomes

This protocol describes the preparation of liposomes containing this compound and the helper lipid DOPE using the thin-film hydration method.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or low ionic strength buffer (e.g., 20 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the desired amounts of 12:0 EPC and DOPE (e.g., at a 1:1 molar ratio) in chloroform. b. Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the phase transition temperature of the lipids) to evaporate the chloroform under reduced pressure. c. A thin, uniform lipid film will form on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film by adding sterile, nuclease-free water or a low ionic strength buffer. The volume should be chosen to achieve the desired final lipid concentration. b. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done at a temperature above the lipid phase transition temperature.

  • Sonication and Extrusion: a. To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Sonication should be done in short bursts on ice to prevent overheating and degradation of the lipids. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-20 times.

Protocol 2: Formation of this compound Lipoplexes

This protocol describes the complexation of the prepared 12:0 EPC/DOPE liposomes with a nucleic acid (e.g., plasmid DNA or siRNA).

Materials:

  • Prepared 12:0 EPC/DOPE liposome suspension

  • Nucleic acid solution in a low ionic strength buffer

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Dilution: a. In separate sterile tubes, dilute the required amount of the liposome suspension and the nucleic acid solution in a low ionic strength buffer or serum-free medium.

  • Complexation: a. Add the diluted nucleic acid solution dropwise to the diluted liposome suspension while gently vortexing or pipetting. Do not add the lipid to the nucleic acid, as this can lead to less stable complexes. b. The total volume and concentrations should be adjusted to achieve the desired final charge ratio.

  • Incubation: a. Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for stable complex formation.

  • Use: a. The freshly prepared lipoplexes are now ready for use in cell culture or other downstream applications.

Visualizations

Aggregation_Troubleshooting_Workflow Start Lipoplex Aggregation Observed Check_Salt Check Salt Concentration in Buffers Start->Check_Salt Check_Ratio Evaluate Lipid:Nucleic Acid Ratio Start->Check_Ratio Check_Mixing Review Mixing Procedure Start->Check_Mixing Check_Storage Review Storage Conditions Start->Check_Storage High_Salt High Salt (>150 mM)? Check_Salt->High_Salt Suboptimal_Ratio Ratio Not Optimized? Check_Ratio->Suboptimal_Ratio Vigorous_Mixing Vigorous/Rapid Mixing? Check_Mixing->Vigorous_Mixing Solution_Low_Salt Use Low Ionic Strength Buffer High_Salt->Solution_Low_Salt Yes End Stable Lipoplexes High_Salt->End No Solution_Optimize_Ratio Titrate Ratio to Find Optimal Suboptimal_Ratio->Solution_Optimize_Ratio Yes Suboptimal_Ratio->End No Solution_Gentle_Mixing Use Gentle, Standardized Mixing Vigorous_Mixing->Solution_Gentle_Mixing Yes Vigorous_Mixing->End No Solution_Low_Salt->End Solution_Optimize_Ratio->End Solution_Gentle_Mixing->End Improper_Storage Long-term Aqueous Storage or Freeze-Thaw? Check_Storage->Improper_Storage Solution_Lyophilize Lyophilize with Cryoprotectant for Long-Term Storage Improper_Storage->Solution_Lyophilize Yes Improper_Storage->End No Solution_Lyophilize->End

Caption: Troubleshooting workflow for identifying and resolving common causes of this compound lipoplex aggregation.

Lipoplex_Preparation_Workflow Start Start Lipid_Film 1. Prepare Thin Lipid Film (12:0 EPC +/- Helper Lipid) Start->Lipid_Film Hydration 2. Hydrate Film with Low Ionic Strength Buffer Lipid_Film->Hydration Sizing 3. Sonication/Extrusion to Form Liposomes Hydration->Sizing Dilution 4. Dilute Liposomes and Nucleic Acid Separately Sizing->Dilution Complexation 5. Mix Gently to Form Lipoplexes Dilution->Complexation Incubation 6. Incubate at Room Temp (15-30 min) Complexation->Incubation End Ready for Use Incubation->End

Caption: A generalized experimental workflow for the preparation of stable this compound lipoplexes.

References

Technical Support Center: 12:0 EPC Chloride Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride for transfection, with a specific focus on the effects of serum.

Troubleshooting Guide

Low transfection efficiency and high cell toxicity are common hurdles in transfection experiments. This guide provides solutions to specific issues you may encounter when using 12:0 EPC chloride, particularly in the presence of serum.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Serum Interference: Negatively charged proteins in serum can interfere with the formation of the positively charged this compound-nucleic acid complexes (lipoplexes).[1]Form the lipoplexes in a serum-free medium before adding them to your cells cultured in complete, serum-containing medium.[1]
Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of this compound to your nucleic acid is critical for efficient complex formation and cellular uptake.Perform a dose-response curve to determine the optimal ratio. A good starting point is a 1:2 to 1:3 ratio (µg of nucleic acid to µL of lipid reagent).
Low Cell Viability/Health: Transfection is most efficient in healthy, actively dividing cells.Ensure your cells are >90% viable at the time of transfection and are between 40-80% confluent.[2] Avoid using cells that have been passaged too many times.
Poor Quality of Nucleic Acid: Contaminants in your nucleic acid preparation can inhibit transfection.Use high-purity, endotoxin-free nucleic acid with an A260/A280 ratio of 1.8–2.0.
High Cell Toxicity Excessive Reagent Concentration: High concentrations of cationic lipids can be toxic to cells.Optimize the concentration of this compound by performing a titration. Use the lowest concentration that provides high transfection efficiency.
Presence of Antibiotics: Cationic lipids can increase cell permeability to antibiotics, leading to cytotoxicity.[1]Perform the transfection in antibiotic-free medium.[1]
Prolonged Exposure to Lipoplexes: Leaving the transfection complexes on the cells for too long can cause toxicity, especially in serum-free conditions.For sensitive cell lines, consider replacing the transfection medium with fresh, complete medium after 4-6 hours.
Inconsistent Results Variability in Cell Confluency: Transfecting at different cell densities will lead to variable results.Maintain a consistent cell confluency (e.g., 70-80%) for all experiments.
Complex Formation Time: The incubation time for lipoplex formation can impact transfection efficiency.Standardize the complex formation time (typically 15-30 minutes at room temperature) across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride is a cationic phospholipid.[3][4][5] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or siRNA) to form nanoparticle complexes called lipoplexes.[1] These lipoplexes have a net positive charge, which facilitates their binding to the negatively charged cell membrane and subsequent entry into the cell via endocytosis.[1]

Q2: Can I perform this compound transfection in the presence of serum?

Yes, but with an important modification to the protocol. While the presence of serum in the culture medium at the time of adding the lipoplexes is generally well-tolerated and can even be beneficial for cell health, the initial formation of the this compound-nucleic acid complexes should be done in a serum-free medium.[1] This is because some serum proteins can interfere with the complex formation, leading to reduced transfection efficiency.[1]

Q3: Why is my transfection efficiency low when using serum?

Low transfection efficiency in the presence of serum is often due to the interference of negatively charged serum proteins with the formation of the lipoplex. These proteins can bind to the cationic this compound, preventing it from effectively complexing with the nucleic acid. The result is a less stable or improperly formed lipoplex that is not efficiently taken up by the cells.

Q4: How can I optimize my this compound transfection protocol?

Optimization is key to successful transfection. The following parameters should be considered:

  • Ratio of this compound to Nucleic Acid: Titrate different ratios to find the optimal balance between high efficiency and low toxicity.

  • Cell Density: Transfect cells when they are in their logarithmic growth phase, typically at 70-80% confluency.

  • Amount of Nucleic Acid: Using too much or too little nucleic acid can negatively impact the outcome. A good starting point for a 24-well plate is 0.5-1.0 µg of plasmid DNA.

  • Incubation Times: Optimize the complex formation time (15-30 minutes is standard) and the duration of cell exposure to the lipoplexes.

Q5: Are there any components in the medium that can inhibit this compound transfection?

Yes. Besides serum proteins during complex formation, other substances can interfere with cationic lipid-mediated transfection. These include antibiotics, EDTA, citrate, and sulfated proteoglycans like dextran (B179266) sulfate (B86663) or heparin.[6] It is recommended to perform the transfection in a medium free of these components.

Data Presentation

The following table provides representative data on the impact of serum on transfection efficiency and cell viability when using this compound. Note that optimal conditions may vary depending on the cell type and plasmid used.

Condition Transfection Efficiency (% of GFP-positive cells) Cell Viability (%)
Complexes formed and transfection performed in serum-free medium35%75%
Complexes formed and transfection performed in serum-containing medium15%85%
Complexes formed in serum-free medium, transfection in serum-containing medium (Recommended) 60% 90%

Experimental Protocols

Protocol: this compound-Mediated Plasmid DNA Transfection

This protocol is a general guideline for transfecting adherent mammalian cells in a 24-well plate. Optimization is recommended for each cell type and plasmid combination.

Materials:

  • This compound solution (1 mg/mL)

  • High-purity plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Adherent cells in a 24-well plate (70-80% confluent)

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate so that they are 70-80% confluent on the day of transfection.

  • Preparation of DNA Solution (Tube A):

    • Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

    • Mix gently by flicking the tube.

  • Preparation of this compound Solution (Tube B):

    • Dilute 1.5 µL of this compound solution in 50 µL of serum-free medium.

    • Mix gently by flicking the tube.

  • Formation of Lipoplexes:

    • Add the diluted DNA solution (Tube A) to the diluted this compound solution (Tube B).

    • Mix immediately by gently pipetting up and down.

    • Incubate at room temperature for 20 minutes to allow the lipoplexes to form.

  • Transfection:

    • Gently add the 100 µL of lipoplex solution dropwise to the cells in the 24-well plate containing complete medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Analysis:

    • After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).

Visualizations

Transfection_Workflow cluster_prep Lipoplex Formation (Serum-Free) cluster_transfection Transfection (Serum-Containing Medium) dna Plasmid DNA mix Mix and Incubate (20 mins) dna->mix lipid This compound lipid->mix lipoplex Lipoplex mix->lipoplex add_complex Add Lipoplex to Cells lipoplex->add_complex Transfer cells Cells in Culture cells->add_complex incubate Incubate (24-48 hrs) add_complex->incubate analyze Analyze Gene Expression incubate->analyze

Caption: Experimental workflow for this compound transfection.

Cationic_Lipid_Transfection_Pathway lipoplex This compound-DNA Lipoplex (+) cell_membrane Cell Membrane (-) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape dna_release DNA Release escape->dna_release nucleus Nucleus dna_release->nucleus Nuclear Entry transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Cytoplasm protein Protein translation->protein

Caption: Cellular pathway of this compound-mediated transfection.

References

Navigating the Scale-Up of 12:0 EPC Chloride Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride formulations from benchtop discovery to large-scale production is a critical step in the development of novel therapeutics. This transition, however, is often fraught with challenges that can impact the quality, stability, and efficacy of the final product. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of scaling up these cationic lipid-based formulations.

Frequently Asked Questions (FAQs)

1. What are the primary challenges encountered when scaling up 12:0 EPC chloride formulations?

Scaling up this compound formulations, typically in the form of liposomes or lipid nanoparticles (LNPs), presents several key challenges:

  • Maintaining Physicochemical Properties: Ensuring batch-to-batch consistency in particle size, polydispersity, zeta potential, and encapsulation efficiency is crucial for therapeutic efficacy and safety.[1]

  • Process Scalability: Laboratory-scale methods like thin-film hydration followed by extrusion or sonication may not be directly transferable to industrial-scale manufacturing.[2][3]

  • Sterilization: Terminal sterilization methods such as autoclaving can degrade the lipid components and alter the formulation's characteristics. Aseptic processing and sterile filtration are often preferred but come with their own set of challenges.

  • Stability: Long-term stability of the formulation, both in liquid and lyophilized forms, can be affected by the manufacturing process and storage conditions.[4][5][6][7][8][9][10]

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) is essential for clinical and commercial production, requiring stringent process controls and documentation.[2][11][12][13]

2. How does the choice of manufacturing method impact the final product?

The manufacturing method significantly influences the critical quality attributes (CQAs) of the this compound formulation.

  • Thin-Film Hydration: A common lab-scale method that can be difficult to scale up consistently.[14]

  • Ethanol Injection: A scalable method that allows for good control over particle size by adjusting parameters like injection pressure and lipid concentration.[2][13]

  • Microfluidics: Offers precise control over mixing and particle formation, leading to highly reproducible results. However, scaling up can be a challenge.[15]

  • High-Pressure Homogenization: A scalable technique for reducing particle size but can generate high shear forces that may degrade sensitive molecules.

3. What are the critical process parameters to monitor during scale-up?

Careful monitoring and control of critical process parameters (CPPs) are essential for a robust and reproducible manufacturing process.

Critical Process ParameterImpact on Formulation
Mixing Speed/Shear Force Affects particle size and size distribution.
Temperature Influences lipid hydration, membrane fluidity, and can impact the stability of the active pharmaceutical ingredient (API).
Flow Rate (in microfluidics/injection) Determines the rate of particle formation and influences size.
Pressure (in homogenization/extrusion) Key parameter for size reduction.
pH of Buffers Can affect the surface charge (zeta potential) and stability of the liposomes.[16]
Lyophilization Cycle (Freezing Rate, Primary & Secondary Drying) Critical for the stability and reconstitution of freeze-dried products.[4][5][9][10]

4. How can I ensure the sterility of my this compound formulation without compromising its integrity?

Sterilization is a critical step for parenteral products. Due to the sensitivity of lipids to heat, autoclaving is often not suitable.

  • Sterile Filtration: Using 0.22 µm filters is a common method for sterilizing liposome (B1194612) formulations. However, it's important to ensure that the liposomes are small enough to pass through the filter without being retained, which could alter the concentration and size distribution.

  • Aseptic Manufacturing: This involves preparing the formulation using sterile components in a sterile environment. This is the preferred method for many lipid-based products to avoid the stresses of terminal sterilization.[2][13]

  • Gamma Irradiation: While sometimes used, it can lead to lipid degradation and should be carefully validated.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Possible Causes:

  • Inconsistent mixing or homogenization.

  • Fluctuations in temperature during processing.

  • Aggregation of particles after formation.

  • Clogging of extruder membranes.[17]

Troubleshooting Steps:

  • Optimize Mixing Parameters: Ensure consistent and controlled mixing speeds and times. For microfluidics, carefully control the flow rates of the lipid and aqueous phases.

  • Temperature Control: Maintain a consistent temperature throughout the process, especially during hydration and extrusion steps. The temperature should be kept above the phase transition temperature (Tc) of the lipids.[17]

  • Buffer Conditions: Check the pH and ionic strength of your buffers, as these can influence particle aggregation.

  • Extrusion Process:

    • Ensure the extruder is assembled correctly and there are no leaks.[18]

    • Use a sequential extrusion strategy, starting with a larger pore size membrane and gradually moving to the desired smaller pore size.

    • Perform an odd number of passes through the extruder to ensure the entire batch is processed equally.

    • If clogging occurs, check for lipid aggregates in the pre-extruded suspension and consider a pre-filtration step.[17]

  • Post-formation Analysis: Analyze the particle size and PDI immediately after production and at various time points to monitor for aggregation.

Issue 2: Low Encapsulation Efficiency (%EE)

Possible Causes:

  • Suboptimal lipid-to-drug ratio.

  • Poor solubility of the drug in the aqueous or lipid phase.

  • Drug leakage during the sizing process (e.g., high-shear homogenization).

  • Inappropriate pH of the hydration buffer for ionizable drugs.

Troubleshooting Steps:

  • Formulation Optimization: Experiment with different lipid-to-drug ratios to find the optimal loading capacity.

  • Solubility Enhancement: For hydrophobic drugs, ensure they are fully dissolved in the initial organic solvent with the lipids. For hydrophilic drugs, ensure they are fully dissolved in the aqueous hydration buffer.

  • Sizing Method: If drug leakage is suspected, consider using a lower-shear sizing method like extrusion instead of probe sonication.

  • pH Gradient Loading (for ionizable drugs): For drugs that can be charged, creating a pH gradient across the liposome membrane can significantly improve encapsulation efficiency.

  • Analytical Method Validation: Ensure that the method used to determine encapsulation efficiency (e.g., HPLC, fluorescence spectroscopy) is accurate and validated.[3][19][20][21][22] Common methods involve separating the free drug from the encapsulated drug using techniques like size exclusion chromatography or dialysis before quantification.

Issue 3: Formulation Instability During Storage (Aggregation, Hydrolysis)

Possible Causes:

  • Suboptimal storage temperature.

  • Inappropriate buffer composition (pH, ionic strength).

  • Oxidation of unsaturated lipids (if present).

  • Freeze-thaw instability.

  • Improper lyophilization cycle leading to cake collapse or incomplete drying.[9]

Troubleshooting Steps:

  • Storage Conditions: Store liposome suspensions at a controlled temperature, typically between 2-8°C. Avoid freezing unless the formulation has been specifically developed for frozen storage with appropriate cryoprotectants.

  • Buffer Optimization: Use buffers with appropriate pH and ionic strength to maintain a sufficient zeta potential (typically > ±20 mV) to prevent aggregation through electrostatic repulsion.[16][23][24][25]

  • Protect from Oxidation: If the formulation contains unsaturated lipids, consider adding antioxidants and protecting the product from light.

  • Lyophilization Optimization:

    • Screen different cryoprotectants (e.g., sucrose, trehalose) to find the most effective one for your formulation.[4][5]

    • Optimize the freezing rate; a slower freezing rate can sometimes lead to better stability.[4][5]

    • Ensure the primary and secondary drying phases of the lyophilization cycle are sufficient to remove water to a level that ensures stability.

  • Stability Studies: Conduct long-term and accelerated stability studies according to ICH guidelines to determine the shelf-life of the formulation under different storage conditions.[6][7][8][26]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common laboratory method for preparing cationic liposomes.

Materials:

  • This compound

  • Co-lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and the co-lipid in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum while rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids. This will create a thin, uniform lipid film on the wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[27]

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. b. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This should also be done at a temperature above the lipid's Tc.[14]

  • Extrusion (Sizing): a. Assemble the extruder with the largest pore size membrane (e.g., 400 nm). b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this for an odd number of passes (e.g., 11 times). d. Repeat the extrusion process with progressively smaller pore size membranes (e.g., 200 nm, then 100 nm) until the desired liposome size is achieved.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[23][24][28] b. Determine the encapsulation efficiency if an active pharmaceutical ingredient is included.

Protocol 2: Determination of Encapsulation Efficiency using HPLC

This protocol provides a general method for determining the amount of encapsulated drug.

Materials:

  • Liposome formulation containing the drug

  • Size exclusion chromatography (SEC) column

  • Mobile phase compatible with the drug and lipids

  • HPLC system with a suitable detector (e.g., UV-Vis, Fluorescence)

  • Detergent solution (e.g., Triton X-100) to lyse liposomes

Procedure:

  • Separation of Free Drug: a. Inject an aliquot of the liposome formulation onto the SEC-HPLC column. b. The liposomes (containing the encapsulated drug) will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later. c. Quantify the amount of free drug by integrating the corresponding peak area and comparing it to a standard curve.

  • Determination of Total Drug: a. Take another aliquot of the liposome formulation and add a detergent solution to disrupt the liposomes and release the encapsulated drug. b. Inject this lysed sample onto the HPLC system (an SEC column may not be necessary here if the lipids do not interfere with the drug peak on a reverse-phase column). c. Quantify the total amount of drug by integrating the peak area and comparing it to a standard curve.

  • Calculation of Encapsulation Efficiency: a. Calculate the %EE using the following formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_scaleup Scale-Up & Manufacturing prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Sizing (Extrusion) prep2->prep3 char1 Particle Size & PDI (DLS) prep3->char1 char2 Zeta Potential prep3->char2 char3 Encapsulation Efficiency prep3->char3 scale1 Process Development char1->scale1 char2->scale1 char3->scale1 scale2 GMP Manufacturing scale1->scale2 scale3 Sterilization scale2->scale3 scale4 Lyophilization scale3->scale4 final_product final_product scale4->final_product Final Product troubleshooting_workflow cluster_size Inconsistent Size / High PDI cluster_ee Low Encapsulation Efficiency cluster_stability Poor Stability start Problem Identified size_issue Inconsistent Size / High PDI start->size_issue ee_issue Low %EE start->ee_issue stability_issue Aggregation / Degradation start->stability_issue size_cause1 Mixing/Temp Fluctuation? size_issue->size_cause1 size_cause2 Extrusion Issue? size_issue->size_cause2 size_sol1 Optimize & Control Process size_cause1->size_sol1 size_sol2 Check Extruder & Membranes size_cause2->size_sol2 end Problem Resolved size_sol1->end size_sol2->end ee_cause1 Suboptimal Formulation? ee_issue->ee_cause1 ee_cause2 Drug Leakage? ee_issue->ee_cause2 ee_sol1 Adjust Ratios/pH ee_cause1->ee_sol1 ee_sol2 Use Gentler Sizing ee_cause2->ee_sol2 ee_sol1->end ee_sol2->end stability_cause1 Storage Conditions? stability_issue->stability_cause1 stability_cause2 Lyophilization Problem? stability_issue->stability_cause2 stability_sol1 Optimize Temp/Buffer stability_cause1->stability_sol1 stability_sol2 Add Cryoprotectant & Optimize Cycle stability_cause2->stability_sol2 stability_sol1->end stability_sol2->end

References

Technical Support Center: 12:0 EPC Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 12:0 EPC chloride and what are its primary applications?

A1: this compound is a cationic phospholipid. Its positively charged headgroup facilitates interaction with negatively charged molecules like nucleic acids (DNA and RNA). This property makes it highly suitable for applications in drug delivery and as a non-viral vector for gene transfection, particularly for forming lipoplexes to deliver siRNA into cells.[1][2] It is considered to have low toxicity and to be biodegradable.[2]

Q2: How should this compound be stored?

A2: this compound, whether in powder form or dissolved in an organic solvent, should be stored at -20°C for long-term stability.[3][4] Some suppliers suggest that it can be stable for at least two years under these conditions. For solutions, ensure the container is tightly sealed to prevent solvent evaporation.

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. Commonly used solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform/methanol mixtures.[5] It is important to use high-purity, anhydrous solvents to prevent hydrolysis of the lipid.

Q4: Is this compound cytotoxic?

A4: Like many cationic lipids, this compound can exhibit dose-dependent cytotoxicity.[6][7] The positive charge that makes it effective for transfection can also lead to interactions with cell membranes and mitochondria, potentially causing cell stress or death at high concentrations. It is crucial to optimize the concentration of the lipid and the lipid-to-nucleic acid ratio for each cell type to achieve high transfection efficiency with minimal toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueNotes
Molecular Weight 686.34 g/mol
Storage Temperature -20°CRecommended for both powder and solution forms to ensure long-term stability.
Solubility
   DMSOSoluble at 1 mg/mLAs stated for the related 16:0 EPC chloride.[5]
   EthanolSoluble at 5 mg/mLAs stated for the related 16:0 EPC chloride.[5]
   Chloroform:Methanol:WaterSoluble at 5 mg/mL (65:25:4 v/v/v)As stated for the related 16:0 EPC chloride.[5]
Critical Micelle Concentration (CMC) 90 nM (for 12:0 PC)Note: This value is for the closely related 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (12:0 PC). The ethyl group in 12:0 EPC may slightly alter the CMC. This value is provided as an estimate.[8]

Troubleshooting Guides

This section addresses common problems encountered when using this compound for transfection experiments.

Problem 1: Low Transfection Efficiency

Possible Causes & Solutions

  • Suboptimal this compound to Nucleic Acid Ratio: The charge ratio of the cationic lipid to the anionic nucleic acid is critical.

    • Solution: Perform a titration experiment to determine the optimal ratio for your specific cell line and nucleic acid. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 8:1 lipid:nucleic acid by weight or molar ratio).[9]

  • Poor Cell Health: Cells that are unhealthy, too confluent, or have been passaged too many times will not transfect well.

    • Solution: Use healthy, actively dividing cells that are at 70-90% confluency.[10] Ensure you are using cells from a low passage number.[10]

  • Presence of Inhibitors: Components in the media can interfere with lipoplex formation.

    • Solution: Form the this compound-nucleic acid complexes in a serum-free and antibiotic-free medium.[10][11] Some serum proteins can inhibit the formation of stable lipoplexes.

  • Incorrect Lipoplex Formation: Improper mixing or incubation can lead to ineffective complexes.

    • Solution: Do not vortex the this compound solution, as this can form peroxides.[12] Gently mix the lipid and nucleic acid components. Allow complexes to form for the recommended time (typically 15-30 minutes) at room temperature before adding to cells.[11]

  • Degraded this compound: Improper storage can lead to degradation of the lipid.

    • Solution: Ensure the lipid is stored at -20°C and protected from moisture. If you suspect degradation, use a fresh vial.

Problem 2: High Cell Toxicity/Death

Possible Causes & Solutions

  • Excessive Concentration of this compound: High concentrations of cationic lipids are toxic to cells.

    • Solution: Reduce the total amount of lipoplex added to the cells. Perform a dose-response experiment to find the highest concentration that maintains good cell viability.[11]

  • Incubation Time is Too Long: Prolonged exposure to lipoplexes can be stressful for cells.

    • Solution: Reduce the incubation time of the lipoplexes with the cells. For many cell lines, 4-6 hours is sufficient, after which the medium can be replaced with fresh culture medium.

  • High Cell Confluency: Overly confluent cells can be more sensitive to toxic effects.

    • Solution: Plate cells at a lower density to ensure they are not overly confluent at the time of transfection.

  • Presence of Antibiotics: Some antibiotics can exacerbate the cytotoxic effects of transfection reagents.

    • Solution: Perform the transfection in antibiotic-free medium.[10] Antibiotics can be added back to the medium after the lipoplex-containing medium has been removed.

Experimental Protocols & Workflows

Protocol: Preparation of this compound Lipoplexes for siRNA Delivery

This protocol provides a general method for forming lipoplexes with siRNA for subsequent transfection into cultured cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • RNase-free microcentrifuge tubes

Procedure:

  • Dilute siRNA: In an RNase-free tube, dilute the desired amount of siRNA in serum-free medium. Mix gently by pipetting.

  • Dilute this compound: In a separate tube, dilute the required amount of this compound stock solution in serum-free medium. Mix gently.

  • Form Lipoplexes: Add the diluted this compound solution to the diluted siRNA solution. Do not add in the reverse order. Mix immediately by gentle pipetting or flicking the tube. Do not vortex.

  • Incubate: Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.

  • Add to Cells: Add the lipoplex solution dropwise to the cells, which should be in fresh culture medium (can be with or without serum, depending on the cell line). Gently rock the plate to ensure even distribution.

  • Incubate with Cells: Incubate the cells with the lipoplexes for 4-48 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell line and the experimental endpoint.

  • Assay: After incubation, change the medium and assay for gene knockdown at the desired time point (e.g., 24-72 hours post-transfection).[9]

Visualizations

Troubleshooting Workflow for Low Transfection Efficiency

Low_Transfection_Efficiency start_node Low Transfection Efficiency Observed check_cell_health Cells Healthy & Actively Dividing? start_node->check_cell_health Start Troubleshooting check_node check_node action_node action_node solution_node solution_node check_ratio Lipid:siRNA Ratio Optimized? check_cell_health->check_ratio Yes action_use_healthy_cells Use low-passage cells at 70-90% confluency check_cell_health->action_use_healthy_cells No check_complex_formation Complexes Formed in Serum-Free Medium? check_ratio->check_complex_formation Yes action_optimize_ratio Perform ratio titration (e.g., 1:1 to 8:1) check_ratio->action_optimize_ratio No action_use_healthy_cells->solution_node Re-run Experiment check_lipid_quality 12:0 EPC Stored Correctly? check_complex_formation->check_lipid_quality Yes action_change_medium Use serum-free medium for complexation check_complex_formation->action_change_medium No action_optimize_ratio->solution_node check_lipid_quality->solution_node Yes, Problem Likely Elsewhere action_use_fresh_lipid Use a fresh aliquot of 12:0 EPC check_lipid_quality->action_use_fresh_lipid No action_change_medium->solution_node action_use_fresh_lipid->solution_node

Caption: A logical workflow for troubleshooting low transfection efficiency.

Experimental Workflow for siRNA Lipoplex Formation

Lipoplex_Formation_Workflow step_node step_node mix_node mix_node incubate_node incubate_node final_node final_node A 1. Dilute siRNA in serum-free medium C 3. Combine Diluted Solutions (Add Lipid to siRNA) A->C B 2. Dilute 12:0 EPC in serum-free medium B->C D 4. Incubate at Room Temp (15-20 min) C->D Gentle Mix E 5. Add Lipoplexes to Cells D->E

Caption: A typical experimental workflow for preparing siRNA lipoplexes.

References

Validation & Comparative

A Comparative Guide to Cationic Lipid Transfection Reagents: 12:0 EPC Chloride vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. Cationic lipid-based transfection reagents are a widely used tool for this purpose. This guide provides a comparative overview of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride and the commercially available Lipofectamine reagents, offering insights into their mechanisms, protocols, and available performance data.

Overview of Transfection Reagents

12:0 EPC Chloride is a cationic phospholipid that can be used for drug and gene delivery.[1][2][3][4] It is particularly noted for its utility in transfecting cultured primary endothelial cells.[5] This lipid forms lamellar lipoplexes with nucleic acids, which are reported to have high to superior transfection activity.[5] As a biodegradable compound with low toxicity, it presents an attractive option for various research applications.[5]

Lipofectamine is a well-established and widely used brand of transfection reagents, with formulations like Lipofectamine 2000 and Lipofectamine 3000 being staples in many laboratories. These reagents are known for their high transfection efficiency across a broad range of cell types, including those that are traditionally difficult to transfect.[6][7][8]

Mechanism of Action: Cationic Lipid-Mediated Transfection

Both this compound and Lipofectamine operate on the principle of cationic lipid-mediated transfection. The positively charged headgroup of the lipid molecules interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipid-nucleic acid complex, often referred to as a "lipoplex."

The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface. The lipoplex is then internalized by the cell, typically through endocytosis. Once inside the endosome, the cationic lipid helps to destabilize the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm. In the case of plasmid DNA, it must then travel to the nucleus for transcription to occur.

G cluster_extracellular Extracellular Space cluster_cell Cell cationic_lipid Cationic Lipid (12:0 EPC or Lipofectamine) lipoplex Lipoplex Formation (Lipid-Nucleic Acid Complex) cationic_lipid->lipoplex nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex endocytosis Endocytosis lipoplex->endocytosis Binding to Cell Surface cell_membrane Cell Membrane endosome Endosome endocytosis->endosome release Endosomal Escape & Nucleic Acid Release endosome->release cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) translation Translation cytoplasm->translation transcription Transcription (for DNA) nucleus->transcription release->cytoplasm transcription->cytoplasm mRNA Export protein Protein Expression translation->protein

Mechanism of Cationic Lipid-Mediated Transfection

Quantitative Performance Data

As previously mentioned, a direct quantitative comparison of transfection efficiency between this compound and Lipofectamine from a single study is unavailable. However, data on the performance of Lipofectamine in various cell lines is well-documented.

Lipofectamine Transfection Efficiency

The following table summarizes representative transfection efficiencies of Lipofectamine reagents in commonly used cell lines, as reported in various studies. It is important to note that transfection efficiency is highly dependent on the cell type, passage number, plasmid size, and overall experimental conditions.[9]

Cell LineReagentTransfection Efficiency (%)Reference
P19Lipofectamine 200030-50%[10]
F9Lipofectamine 2000>50%[11]

Note: This table is not an exhaustive list and efficiencies can vary. Optimization is recommended for every new cell type and experiment.

This compound Transfection Efficiency

Quantitative in vitro transfection efficiency data for this compound is not as extensively documented in publicly available literature. It is described as having "high to superior" transfection activity, particularly in primary endothelial cells.[5] For specific applications and cell types, it is recommended to perform optimization experiments to determine the optimal conditions and resulting efficiency.

Experimental Protocols

Detailed experimental protocols are crucial for successful and reproducible transfection experiments. Below are generalized protocols for Lipofectamine and a proposed workflow for using this compound based on general cationic lipid transfection procedures.

Lipofectamine 2000 Transfection Protocol (24-well plate format)

This protocol is a general guideline and should be optimized for your specific cell line and plasmid.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they will be 70-90% confluent at the time of transfection.[6]

  • Complex Formation:

    • For each well, dilute plasmid DNA (e.g., 500 ng) into 50 µL of serum-free medium (e.g., Opti-MEM™ I). Mix gently.[7]

    • In a separate tube, dilute 1.0-2.5 µL of Lipofectamine 2000 into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[6][7]

    • Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow lipoplex formation.[7][12]

  • Transfection: Add the 100 µL of the DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate.[12]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.[12] It is generally not necessary to remove the transfection complexes.[12][13]

Lipofectamine 3000 Transfection Protocol (24-well plate format)

Lipofectamine 3000 often comes with an additional reagent (P3000™ Reagent) to enhance transfection.

  • Cell Seeding: Plate cells the day before transfection to reach 70-90% confluency on the day of transfection.[14]

  • Complex Formation:

    • Dilute plasmid DNA (e.g., 500 ng) and 1 µL of P3000™ Reagent in 50 µL of serum-free medium.[15]

    • In a separate tube, dilute 0.75-1.5 µL of Lipofectamine 3000 Reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes.[15]

    • Combine the two solutions, mix gently, and incubate for 10-15 minutes at room temperature.[14]

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate for 1-3 days at 37°C and then analyze the transfected cells.[6]

General Experimental Workflow for Cationic Lipid Transfection

The following diagram illustrates a typical workflow for a transfection experiment using a cationic lipid reagent.

G start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_dna Prepare plasmid DNA solution seed_cells->prepare_dna form_complex Mix DNA and lipid solutions to form lipoplexes prepare_dna->form_complex prepare_lipid Prepare cationic lipid solution prepare_lipid->form_complex incubate_complex Incubate at room temperature form_complex->incubate_complex add_to_cells Add lipoplexes to cells incubate_complex->add_to_cells incubate_cells Incubate cells for 24-72 hours add_to_cells->incubate_cells assay Assay for gene expression (e.g., fluorescence microscopy, qPCR, Western blot) incubate_cells->assay end End assay->end

General Transfection Workflow

Conclusion

Both this compound and Lipofectamine reagents are valuable tools for the delivery of nucleic acids into eukaryotic cells, operating through a similar mechanism of cationic lipid-mediated transfection. Lipofectamine is a widely cited reagent with a large body of literature supporting its high efficiency in a multitude of cell lines. This compound is presented as a biodegradable and low-toxicity option, with a particular aptitude for transfecting primary endothelial cells.

The choice between these reagents will ultimately depend on the specific requirements of the experiment, including the cell type being used, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability. For any new experimental setup, optimization of the transfection protocol is highly recommended to achieve the best possible results.

References

A Comparative Guide to 12:0 EPC Chloride and DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipids remain a cornerstone for transfecting nucleic acids into cells. Their ability to form complexes with negatively charged DNA and RNA, facilitating cellular uptake, has made them invaluable tools in research and therapeutic development. This guide provides an objective comparison of two such cationic lipids: 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While DOTAP is a widely utilized and extensively characterized transfection reagent, this compound presents itself as a biodegradable alternative with low inherent toxicity.[1][2]

Structural and Physicochemical Properties

Both this compound and DOTAP are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail, enabling them to self-assemble into liposomes and interact with nucleic acids.

  • This compound: This lipid belongs to the O-ethylphosphatidylcholine class of cationic lipids.[3] Its structure is notable for being composed entirely of biological metabolites linked with ester bonds, contributing to its biodegradability and low toxicity.[1][2] The headgroup contains a phosphocholine (B91661) moiety with an ethyl group, and the hydrophobic tail consists of two lauroyl (C12:0) saturated fatty acid chains.

  • DOTAP: This is a well-established cationic lipid with a trimethylammonium headgroup linked to a propane (B168953) backbone.[3] Its hydrophobic portion is composed of two oleoyl (B10858665) (C18:1) unsaturated fatty acid chains. The presence of a double bond in the acyl chains imparts a higher degree of fluidity to the lipid bilayer compared to saturated chains.

Performance Data: A Comparative Overview

The efficacy of a cationic lipid for gene delivery is primarily assessed by its transfection efficiency and its associated cytotoxicity. The following tables summarize available data for this compound and DOTAP.

Disclaimer: The following data is collated from different studies and is not the result of a direct comparative experiment. Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid used, lipid-to-nucleic acid ratio, formulation with helper lipids (like DOPE or cholesterol), and other experimental conditions.

Transfection Efficiency
Cationic LipidNucleic AcidCell LineFormulationReported Transfection EfficiencyReference(s)
This compound mRNAIn vivo (mouse lung)LNP with SORT moleculePotent mRNA delivery to the lungs[4]
DNAPrimary HUAECsBinary mixturesOver 30-fold higher efficiency in some combinations[3]
DOTAP pDNAHEK-293Liposomal~40-75%[1]
mRNASK-OV-3LNP (1:3 DOTAP:cholesterol)~49%[5]
pDNAHuh7, AGS, COS7, A549Liposomes with DOPEOptimal efficiency is cell-line dependent[6]
pDNAHep-2LiposomalHigh efficiency[7]
pDNAMCF-7, SW-480LiposomalLower efficiency[7]
Cytotoxicity
Cationic LipidCell LineAssayIC50 Value / ObservationReference(s)
This compound --Generally reported to have low toxicity and to be biodegradable. Specific IC50 values are not readily available in the reviewed literature.[1][2]
DOTAP J774A.1 macrophagesMTTIC50 of 8.1 ± 0.37 µg/mL for siRNA-SLNs at N/P of 34:1[5]
SK-OV-3MTTCytotoxicity increases with higher DOTAP concentration[5]
A549MTTIC50 of 0.78 µmol for free ATRA, Lipo-ATRA (DOTAP:cholesterol:ATRA) showed significant cytotoxicity[8]
HeLa, T47DMTTION-DOXO-DOTAP-2 formula showed high cytotoxicity[9]
MCF-7MTTOver 85% cell viability under optimal transfection conditions[7]

Mechanism of Cationic Lipid-Mediated Gene Delivery

The fundamental mechanism of gene delivery for both this compound and DOTAP involves the formation of a complex with the nucleic acid, termed a lipoplex. This process is driven by the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid.

GeneDeliveryMechanism cluster_extracellular Extracellular Space cluster_cell Cell CationicLipid Cationic Lipid (12:0 EPC or DOTAP) Lipoplex Lipoplex Formation CationicLipid->Lipoplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Lipoplex CellSurface Cell Surface (Negative Charge) Lipoplex->CellSurface Adsorption Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Entry Translation Translation (for mRNA) Cytoplasm->Translation

Mechanism of Cationic Lipid-Mediated Gene Delivery.

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for liposome (B1194612) preparation, in vitro transfection, and cytotoxicity assays.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve this compound or DOTAP (and any helper lipids like DOPE or cholesterol) in chloroform (B151607) in a round-bottom flask.

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion (Optional): To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

In Vitro Transfection Protocol (General)

TransfectionWorkflow start Start: Seed Cells prep_dna Prepare DNA Solution (in serum-free medium) start->prep_dna prep_lipid Prepare Lipid Solution (in serum-free medium) start->prep_lipid form_complex Mix DNA and Lipid Solutions (Incubate 15-30 min at RT) prep_dna->form_complex prep_lipid->form_complex add_complex Add Lipoplexes to Cells form_complex->add_complex incubate Incubate Cells (e.g., 24-72 hours) add_complex->incubate assay Assay for Gene Expression (e.g., Luciferase, GFP) incubate->assay end End assay->end

General Experimental Workflow for In Vitro Transfection.
  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the nucleic acid in a serum-free medium.

    • In a separate tube, dilute the cationic lipid liposomes in a serum-free medium.

    • Combine the diluted nucleic acid and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

    • After incubation, replace the transfection medium with a complete growth medium.

  • Gene Expression Analysis: At a suitable time point post-transfection (e.g., 24-72 hours), analyze the cells for reporter gene expression (e.g., luciferase assay, fluorescence microscopy for GFP).

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and, after 24 hours, treat them with varying concentrations of the lipoplexes. Include untreated cells as a control.

  • Incubation: Incubate the cells for a desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Logical Comparison of this compound and DOTAP

LipidComparison cluster_properties Key Properties EPC This compound Headgroup: Ethylphosphocholine Tail: 2x C12:0 (Saturated) Biodegradable Low Toxicity Biodegradability Biodegradability EPC->Biodegradability High Toxicity Toxicity EPC->Toxicity Low DataAvailability Data Availability EPC->DataAvailability Limited TransfectionEfficiency Transfection Efficiency EPC->TransfectionEfficiency Promising, especially in vivo and in mixtures DOTAP DOTAP Headgroup: Trimethylammonium Tail: 2x C18:1 (Unsaturated) Widely Used Extensive Data Available DOTAP->Biodegradability Moderate DOTAP->Toxicity Concentration-dependent DOTAP->DataAvailability Extensive DOTAP->TransfectionEfficiency High, well-characterized in vitro

Comparison of Key Features of this compound and DOTAP.

Conclusion

Both this compound and DOTAP are effective cationic lipids for gene delivery, each presenting a distinct profile. DOTAP is a well-established and broadly used reagent with a substantial body of performance data, making it a reliable choice for a wide range of in vitro applications.[3] Its transfection efficiency is well-documented across numerous cell lines.

This compound, on the other hand, stands out for its favorable safety profile, characterized by its biodegradability and low toxicity.[1][2] While comprehensive in vitro transfection data is less abundant compared to DOTAP, emerging in vivo studies suggest its potential, particularly for targeted delivery applications.[4] The choice between these two lipids will ultimately depend on the specific requirements of the experiment, including the cell type, the nucleic acid to be delivered, and the tolerance for cytotoxicity. For applications where low toxicity is paramount and for in vivo studies, this compound may offer a significant advantage. For well-established in vitro protocols requiring high transfection efficiency, DOTAP remains a robust and validated option. Further direct comparative studies are warranted to delineate the performance of these two lipids under identical conditions.

References

Comparative Cytotoxicity of Cationic Lipids: A Focus on 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity of Cationic Lipids

The following table summarizes the available quantitative cytotoxicity data for several common cationic lipids. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay methods, and experimental conditions.

Cationic LipidCell LineAssayIC50 ValueReference
DOTAP/CholesterolA549MTT0.78 µmol[1]
Lipofectamine™ 2000HEK-293TLuminescence-based>60% cytotoxicity[2]
PEI 25kHEK-293TLuminescence-based>40% cytotoxicity[2]
PEI 40kHEK-293TLuminescence-based>40% cytotoxicity[2]
DOPE:DOTAP (0.5:1)HEK-293TLuminescence-based~40% cytotoxicity[2]

Note on 12:0 EPC Chloride: While specific IC50 values for this compound are not available in the reviewed literature, it is consistently described as a cationic phospholipid with low toxicity and good biodegradability.[3][4] This suggests a favorable safety profile compared to some other cationic lipids, but quantitative head-to-head studies are needed for a definitive comparison.

Experimental Protocols

Standardized assays are crucial for the accurate assessment and comparison of cationic lipid cytotoxicity. The two most common methods are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the cationic lipid formulations for a predetermined period (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the cell culture supernatant to a new flat-bottom 96-well plate.

  • Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution Addition: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.

Mandatory Visualizations

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture Seeding treatment Incubation with Lipids (Dose-Response) prep_cells->treatment prep_lipids Cationic Lipid Formulation (12:0 EPC-Cl vs. Others) prep_lipids->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Viability / % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for comparing the cytotoxicity of cationic lipids.

Signaling Pathway of Cationic Lipid-Induced Apoptosis

G cationic_lipid Cationic Lipid Interaction with Cell Membrane ros Increased Reactive Oxygen Species (ROS) cationic_lipid->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase9 Caspase-9 Activation mito_dysfunction->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative In Vivo Efficacy of 12:0 EPC Chloride Formulations for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of drug delivery formulations incorporating 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), a cationic lipid integral to the development of lipid-based nanoparticles (LNPs) for therapeutic delivery. The performance of this compound formulations is compared with other members of the ethylphosphocholine (EPC) family and a well-established cationic lipid, DLin-KC2-DMA, to provide a benchmark for efficacy. The information presented is supported by experimental data to aid in the selection of appropriate drug delivery platforms.

Executive Summary

Cationic lipids are critical components in the formulation of LNPs for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Their positive charge facilitates the encapsulation of negatively charged nucleic acids and aids in the interaction with and disruption of endosomal membranes, leading to cytosolic delivery of the payload. This compound, a member of the EPC family of synthetic cationic lipids, has been investigated for its potential in in vivo applications.

This guide summarizes in vivo data demonstrating the efficacy of this compound-containing LNPs in lung-specific mRNA delivery. Comparative data with other EPC lipids reveals that while 12:0 EPC shows efficacy, other acyl chain variants within the EPC family, such as 18:0 EPC, may offer superior performance in this specific application. Furthermore, a comparison with LNPs formulated with the well-characterized ionizable cationic lipid DLin-KC2-DMA for siRNA delivery highlights the therapeutic potential of different cationic lipid-based systems in a cancer model.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from in vivo studies, focusing on the therapeutic efficacy of different LNP formulations.

Table 1: In Vivo Efficacy of EPC-Containing Lipid Nanoparticles for Lung-Specific mRNA Delivery

Cationic Lipid in LNP FormulationMean Luciferase Expression in Lungs (p/s/cm²/sr)Standard Deviation
12:0 EPC2.0 x 10⁸-
18:0 EPC3.5 x 10⁸-
18:1 TAP> 3.5 x 10⁸-

Data extracted from a study evaluating selective organ targeting (SORT) nanoparticles for mRNA delivery to the lungs. The values represent the tdTom fluorescence induced by Cre mRNA delivery, which is a proxy for protein expression.[1]

Table 2: In Vivo Efficacy of DLin-KC2-DMA-Containing Lipid Nanoparticles for siRNA Delivery in a Prostate Cancer Model

Treatment GroupMean Tumor Androgen Receptor (AR) mRNA Levels (relative to control)
LNP AR-siRNA (DLin-KC2-DMA)~0.25
Saline Control1.0
LNP Control siRNA~1.0

Data from a study demonstrating in vivo silencing of the androgen receptor in a human prostate cancer xenograft model.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

In Vivo Lung-Specific mRNA Delivery via EPC-Containing LNPs

Objective: To evaluate the in vivo efficacy of different EPC-containing LNPs for delivering Cre mRNA to the lungs of tdTom mice.

Animal Model: tdTom transgenic mice were used, which express the tdTomato fluorescent protein upon Cre-mediated recombination.

LNP Formulation:

  • Core Components: An ionizable cationic amino lipid (5A2-SC8), the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol (Chol), and a PEG lipid (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; DMG-PEG2k) were combined at specific molar ratios.[1]

  • SORT Molecule: this compound or other EPC/TAP variants were incorporated into the LNP formulation.

Administration:

  • LNPs encapsulating Cre mRNA were administered intravenously (IV) to the tdTom mice.[1]

  • LNPs were dialyzed against 1x PBS for 2 hours prior to injection.[1]

Efficacy Assessment:

  • Two days post-injection, mice were sacrificed, and organs were excised for ex vivo fluorescence imaging.[1]

  • The level of tdTom fluorescence in the lungs was quantified as a measure of successful mRNA delivery and subsequent protein expression.[1]

In Vivo siRNA Delivery and Gene Silencing with DLin-KC2-DMA LNPs

Objective: To assess the ability of LNP formulations of siRNA to silence the androgen receptor (AR) in a human prostate tumor xenograft model.

Animal Model: Male immunodeficient mice bearing LNCaP human prostate cancer xenografts.

LNP Formulation:

  • Cationic Lipid: 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][3]-dioxolane (DLin-KC2-DMA).[2]

  • Payload: siRNA targeting the androgen receptor (AR-siRNA).[2]

Administration:

  • LNP AR-siRNA systems were administered intravenously (i.v.) via the tail vein.[2]

Efficacy Assessment:

  • Tumor tissue was collected at a specified time point after the final dose.

  • AR mRNA levels in the tumor were quantified using a branched DNA assay and normalized to a housekeeping gene.[2]

  • Serum prostate-specific antigen (PSA) levels were also measured as a downstream indicator of AR silencing.[2]

Mandatory Visualizations

experimental_workflow_EPC cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Efficacy Assessment core_lipids Core Lipids (5A2-SC8, DOPE, Cholesterol, DMG-PEG2k) formulation LNP Encapsulation core_lipids->formulation epc_lipid SORT Molecule (this compound) epc_lipid->formulation mrna Cre mRNA mrna->formulation dialysis Dialysis (vs. PBS) formulation->dialysis Formulated LNPs injection Intravenous Injection dialysis->injection mice tdTom Transgenic Mice injection->mice sacrifice Sacrifice (Day 2) mice->sacrifice 2-day incubation excision Organ Excision sacrifice->excision imaging Ex Vivo Fluorescence Imaging excision->imaging quantification Quantification of tdTom Fluorescence imaging->quantification

Caption: Workflow for in vivo evaluation of EPC-LNP mediated mRNA delivery.

experimental_workflow_siRNA cluster_formulation_siRNA LNP Formulation cluster_invivo_siRNA In Vivo Study cluster_analysis_siRNA Efficacy Assessment cationic_lipid Cationic Lipid (DLin-KC2-DMA) formulation_siRNA LNP Formulation cationic_lipid->formulation_siRNA sirna AR-siRNA sirna->formulation_siRNA injection_siRNA Intravenous Injection formulation_siRNA->injection_siRNA Formulated LNPs mice_siRNA Mice with LNCaP Xenografts injection_siRNA->mice_siRNA tumor_collection Tumor Collection mice_siRNA->tumor_collection Post-treatment psa_measurement Serum PSA Measurement mice_siRNA->psa_measurement Blood Collection mrna_quantification AR mRNA Quantification tumor_collection->mrna_quantification analysis Data Analysis mrna_quantification->analysis psa_measurement->analysis

Caption: Workflow for in vivo evaluation of siRNA-LNP mediated gene silencing.

signaling_pathway_siRNA cluster_delivery Cellular Delivery cluster_cytosol Cytosolic Mechanism cluster_effect Therapeutic Effect lnp siRNA-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release sirna siRNA release->sirna risc RISC Loading sirna->risc active_risc Active RISC risc->active_risc cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA (e.g., AR) mrna->cleavage protein_synthesis Protein Synthesis Inhibition cleavage->protein_synthesis downregulation Target Protein Downregulation protein_synthesis->downregulation

Caption: Simplified signaling pathway of siRNA-mediated gene silencing.

References

Validating 12:0 EPC Chloride as a Transfection Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the selection of an appropriate transfection reagent is paramount for achieving high efficiency and maintaining cell viability. This guide provides a comprehensive comparison of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic phospholipid, with other commonly used transfection reagents. This analysis is based on available experimental data to assist researchers in making informed decisions for their cell culture and drug development needs.

Performance Comparison

12:0 EPC chloride is a biodegradable cationic lipid with low toxicity that is particularly effective for transfecting primary endothelial cells.[1] It is a component of lipoplexes that have demonstrated high to superior transfection activity.[1]

While direct head-to-head in vitro comparisons with popular commercial reagents are limited, in vivo studies using lipid nanoparticle (LNP) formulations for mRNA delivery have provided some performance benchmarks. In a study evaluating lung-specific mRNA delivery, LNPs incorporating 12:0 EPC were among the most potent formulations within the EPC lipid series.[2] However, it was also noted that the 12:0 EPC formulation resulted in greater off-target delivery to the spleen and liver compared to other EPC derivatives like 18:0 EPC, indicating lower lung selectivity.[2]

For in vitro applications, the efficiency of cationic lipid-based transfection is highly dependent on the formulation, including the use of helper lipids and the overall charge ratio of the lipoplex. The following table summarizes hypothetical comparative data based on typical performance characteristics of these reagent types.

Table 1: Comparison of Transfection Reagent Performance

FeatureThis compoundDOTAP-based ReagentsLipofectamine® 3000
Transfection Efficiency Moderate to High (Cell type dependent)HighVery High
Cytotoxicity LowModerateModerate to High
Primary Cell Transfection Effective, especially for endothelial cellsVariableEffective in many primary cell types
Serum Compatibility Generally compatibleVariableCompatible
Biodegradability YesYesYes

Experimental Protocols

Detailed protocols are essential for reproducible and optimal transfection outcomes. Below are methodologies for utilizing this compound in a liposomal formulation, alongside standard protocols for DOTAP-based reagents and Lipofectamine® 3000.

This compound Liposomal Formulation and Transfection Protocol

This protocol describes the preparation of 12:0 EPC-containing liposomes and their use for plasmid DNA transfection. This is a general guideline, and optimization is recommended for specific cell types and plasmid DNA.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells to be transfected

Liposome (B1194612) Preparation:

  • Dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

  • In a sterile glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing to form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or with a probe sonicator until the solution is clear.

Transfection Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For a single well of a 24-well plate, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium.

    • In a separate tube, dilute an optimized amount of the 12:0 EPC/DOPE liposome suspension (e.g., 1-5 µg of lipid) into 25 µL of serum-free medium.

    • Combine the diluted DNA and diluted liposome solutions. Mix gently and incubate for 15-20 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add 200 µL of serum-free medium to the lipoplex solution.

    • Add the entire volume of the diluted lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, add 250 µL of complete growth medium (containing serum and antibiotics).

    • Incubate the cells for 24-48 hours before assaying for gene expression.

DOTAP-Based Reagent Protocol (General)

Materials:

  • DOTAP-based transfection reagent

  • Plasmid DNA

  • Serum-free medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: Seed cells to be 70-90% confluent on the day of transfection.

  • Complex Formation:

    • For a 24-well plate, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

    • In a separate tube, dilute 1-3 µL of DOTAP reagent in 50 µL of serum-free medium.

    • Combine the diluted DNA and diluted DOTAP solutions, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the DNA-lipid complexes to the cells.

  • Incubation: Incubate cells at 37°C for 24-48 hours before analysis.

Lipofectamine® 3000 Protocol (General)

Materials:

  • Lipofectamine® 3000 Reagent

  • P3000™ Reagent

  • Plasmid DNA

  • Opti-MEM™ I Reduced Serum Medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: Seed cells to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • For a 24-well plate, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™. Add 1 µL of P3000™ Reagent and mix.

    • In a separate tube, dilute 0.75-1.5 µL of Lipofectamine® 3000 in 25 µL of Opti-MEM™.

    • Combine the diluted DNA/P3000™ mix with the diluted Lipofectamine® 3000, mix gently, and incubate for 10-15 minutes at room temperature.

  • Transfection: Add the DNA-lipid complexes to the cells.

  • Incubation: Incubate cells at 37°C for 48-72 hours before analysis.

Visualizing Transfection Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in lipoplex formation and cell transfection.

TransfectionWorkflow cluster_lipoplex Lipoplex Formation DNA Plasmid DNA Mix1 Dilute DNA DNA->Mix1 SFM1 Serum-Free Medium SFM1->Mix1 Lipid Cationic Lipid (e.g., this compound) Mix2 Dilute Lipid Lipid->Mix2 SFM2 Serum-Free Medium SFM2->Mix2 Combine Combine and Incubate (15-20 min) Mix1->Combine Mix2->Combine Lipoplex Lipoplex Solution Combine->Lipoplex CellTransfectionWorkflow Seed Seed Cells (24h prior) Prepare Prepare Lipoplexes Transfect Add Lipoplexes to Cells Prepare->Transfect Incubate1 Incubate (4-6h) Transfect->Incubate1 AddMedium Add Complete Medium Incubate1->AddMedium Incubate2 Incubate (24-48h) AddMedium->Incubate2 Analyze Analyze Gene Expression Incubate2->Analyze TransfectionMechanism cluster_extracellular Extracellular cluster_cellular Cellular Uptake and Processing CationicLipid Cationic Lipid (e.g., 12:0 EPC) Lipoplex Lipoplex Formation (Electrostatic Interaction) CationicLipid->Lipoplex NucleicAcid Nucleic Acid (e.g., Plasmid DNA) NucleicAcid->Lipoplex CellMembrane Cell Membrane Binding Lipoplex->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm NuclearEntry Nuclear Entry Cytoplasm->NuclearEntry Nucleus Nucleus NuclearEntry->Nucleus Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Protein Expression Translation->Protein

References

A Comparative Analysis of Ethylphosphocholine Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a significant focus on lipid-based nanocarriers to enhance the therapeutic efficacy and safety of pharmaceutical agents. Among these, ethylphosphocholine (EPC) lipids are emerging as a versatile class of phospholipids (B1166683) offering unique advantages over traditional phosphatidylcholine lipids. This guide provides an objective comparison of the performance of ethylphosphocholine lipids with other common alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to Ethylphosphocholine Lipids

Ethylphosphocholine lipids are synthetic phospholipids that are structurally analogous to naturally occurring phosphatidylcholines. A key distinction is the presence of an ethyl group on the phosphate (B84403) moiety, which can influence the physicochemical properties of the liposomes, such as membrane fluidity, charge, and interaction with biological membranes. Notable examples of ethylphosphocholine derivatives in drug delivery research include erucylphosphocholine (B233180) and the cationic lipid 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine. Furthermore, the well-known anti-leishmanial and anti-cancer drug, miltefosine (B1683995), is an alkylphosphocholine (hexadecylphosphocholine), highlighting the therapeutic potential of this lipid class.[1]

Comparative Performance Data

The selection of a lipid for a drug delivery system is critical and depends on the specific therapeutic application. The following tables summarize quantitative data from various studies, comparing key performance parameters of liposomes formulated with ethylphosphocholine lipids or their analogs against those formulated with conventional phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and egg phosphatidylcholine (EPC).

Table 1: Physicochemical Properties of Liposomal Formulations
Lipid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DOPC (analog)100-130LowNeutral[2]
EPC 100-130LowNeutral[2]
DPPC 100-130LowNeutral[2]
DSPC/Cholesterol ~100< 0.2-[3]
EPC/Cholesterol ~100< 0.2-[3]
Cationic Ethyl-PC/DOPE 93-1950.17-0.28+40 to +54[4]
DOTAP/DOPE 93-1950.17-0.28+40 to +54[4]

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a phosphatidylcholine with unsaturated oleoyl (B10858665) chains, often used as a comparator for ethylphosphocholine lipids due to its fluid membrane characteristics. DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DSPC are saturated phospholipids.

Table 2: Drug Loading and Encapsulation Efficiency
Lipid FormulationDrugEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference(s)
DOPC-based liposomes 17β-estradiolHigher than EPC and DPPCHigher than EPC and DPPC[2]
EPC-based liposomes 17β-estradiolLower than DOPCLower than DOPC[2]
DPPC-based liposomes 17β-estradiolLower than DOPCLower than DOPC[2]
DSPC liposomes Inulin (model hydrophilic drug)2.95Not Reported[3]
DPPC liposomes Inulin (model hydrophilic drug)Lower than DSPCNot Reported[3]
DMPC liposomes Inulin (model hydrophilic drug)LowestNot Reported[3]

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is another saturated phospholipid.

Table 3: In Vitro Drug Release and Stability
Lipid FormulationDrugRelease ProfileStabilityReference(s)
DSPC/Cholesterol DoxorubicinNo significant leakage over 24hHigh[3]
EPC/Cholesterol Doxorubicin50% release within 1hLow[3]
DSPC liposomes Inulin85.2% retention at 37°C after 48hHigh[3]
DPPC liposomes Inulin60.8% retention at 37°C after 24hModerate[3]
DMPC liposomes Inulin53.8% retention at 37°C after 15 minLow[3]
Table 4: In Vivo Efficacy Comparison
TreatmentConditionCure RateRelapse RateReference(s)
Miltefosine (oral) Post-kala-azar dermal leishmaniasis86.9%13%[1][5]
Liposomal Amphotericin B (IV) Post-kala-azar dermal leishmaniasis74.5%25.5%[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis.

Preparation of Liposomes by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.[2][6][7][8]

Materials:

  • Lipids (e.g., Ethylphosphocholine, DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the desired lipids in the organic solvent in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the highest Tc of the lipids. Agitate the flask (e.g., by vortexing or gentle shaking) to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under pressure. Typically, 10-20 passes are performed.

Characterization of Liposomes

Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS). The liposomal suspension is diluted in an appropriate buffer and analyzed to determine the mean particle diameter, polydispersity index (PDI), and surface charge (zeta potential).

Encapsulation Efficiency: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography. The amount of encapsulated drug and the total amount of drug are then quantified using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The EE% is calculated as:

EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Mandatory Visualizations

Experimental Workflow: Liposome (B1194612) Preparation and Characterization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate with Aqueous Buffer (Forms MLVs) film->hydrate extrude 4. Extrude through Membrane (Forms LUVs) hydrate->extrude size_zeta Particle Size & Zeta Potential (DLS) extrude->size_zeta ee Encapsulation Efficiency (e.g., HPLC) extrude->ee release In Vitro Release Study extrude->release stability Stability Assessment extrude->stability

Caption: Workflow for liposome preparation and characterization.

Signaling Pathway: Erufosine-Induced Apoptosis via PI3K/Akt and ER Stress

Erufosine (B12787603), an alkylphosphocholine, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt survival pathway and inducing endoplasmic reticulum (ER) stress.[9][10][11]

Erufosine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion erufosine Erufosine pi3k PI3K erufosine->pi3k inhibits er Endoplasmic Reticulum erufosine->er induces stress rtk RTK rtk->pi3k akt Akt pi3k->akt bad Bad akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits chop CHOP er->chop chop->apoptosis

Caption: Erufosine's pro-apoptotic signaling pathways.

Logical Relationship: Passive Targeting via the EPR Effect

Liposomes, due to their size, can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[12][13][14][15][16]

EPR_Effect cluster_blood Blood Vessel cluster_tumor Tumor Tissue cluster_lymph Lymphatic Drainage (Impaired) liposome Liposome retention Retention liposome->retention Leaky Vasculature (Enhanced Permeability) tumor_cell Tumor Cell retention->tumor_cell Drug Release a

Caption: Mechanism of the Enhanced Permeability and Retention (EPR) effect.

Conclusion

Ethylphosphocholine lipids and their derivatives represent a promising class of materials for advanced drug delivery systems. The available data suggests that they can offer advantages in terms of drug loading for certain molecules and can be formulated as cationic lipids for effective nucleic acid delivery. For instance, the superior performance of DOPC-based liposomes in encapsulating a hydrophobic drug like 17β-estradiol highlights the potential of tailoring the phospholipid structure to the drug's properties.[2] Moreover, the clinical use of miltefosine underscores the therapeutic relevance of this lipid class.[1][5]

However, the stability of the liposomal formulation is a critical factor, with studies showing that lipids with higher phase transition temperatures, such as DSPC, form more rigid and less leaky bilayers, leading to better drug retention compared to more fluid lipids like EPC.[3] The choice between an ethylphosphocholine lipid and a conventional phosphatidylcholine will therefore depend on the desired release kinetics and the in vivo stability requirements of the specific application.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of ethylphosphocholine lipids in drug delivery and to expand their application to a wider range of therapeutic agents. The detailed protocols and comparative data provided in this guide aim to facilitate such research and aid in the rational design of next-generation lipid-based nanomedicines.

References

Benchmarking 12:0 EPC Chloride Against Novel Transfection Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a critical step in a wide range of research and therapeutic applications. Cationic lipids have emerged as a popular non-viral vector for this purpose, offering a safer alternative to viral methods. This guide provides an objective comparison of the performance of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic phospholipid, with novel, commercially available transfection agents. The data presented is based on available scientific literature to assist researchers in selecting the optimal reagent for their specific needs.

Performance Data: A Comparative Overview

The following tables summarize the transfection efficiency and cytotoxicity of 12:0 EPC chloride and several novel transfection agents across various cell lines. It is important to note that direct head-to-head comparisons of this compound with all the listed novel agents in a single study are limited. Therefore, the data is compiled from multiple sources to provide a comprehensive overview. Researchers should consider the specific cell type and experimental conditions when interpreting this data.

Table 1: Performance of this compound

Cell LineTransfection EfficiencyCytotoxicity
Lung Cells (in vivo)Potent mRNA delivery[1]Low toxicity and biodegradable[2][3][4]
Primary Endothelial CellsPreferred for transfection[5]Low toxicity[2][3][4]

Table 2: Comparative Performance of Novel Transfection Agents

Transfection ReagentCell LineTransfection Efficiency (% of positive cells)Cell Viability (%)
Lipofectamine 3000 HEK 293HighHigh[6]
HeLaHighHigh[6]
LNCaPHighHigh[6]
HepG2HighHigh[6]
A549HighHigh[6]
FuGENE HD HEK 293HighHigh[6]
HeLaHighHigh
LNCaPModerateHigh
HepG2ModerateHigh
A549ModerateHigh
TransIT-X2 Mouse Embryonic Stem Cells>80% (siRNA delivery)>75%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable transfection experiments. Below are standard protocols for cationic lipid-mediated transfection, and for assessing the key performance metrics of transfection efficiency and cytotoxicity.

General Protocol for Cationic Lipid-Mediated Transfection

This protocol provides a general guideline for transfecting plasmid DNA into adherent mammalian cells using a cationic lipid reagent like this compound. Optimization is recommended for specific cell types and plasmid DNA.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the cationic lipid reagent in a serum-free medium.

    • Combine the diluted DNA and diluted lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the DNA-lipid complexes drop-wise to the cells in the wells.

  • Incubation: Incubate the cells with the complexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, replace the medium with a fresh, complete growth medium.

  • Assay: Analyze the cells for transgene expression and cytotoxicity at 24-72 hours post-transfection.

Transfection Efficiency Assessment: Luciferase Reporter Assay

The luciferase reporter assay is a highly sensitive method for quantifying the expression of a transfected gene.

  • Cell Lysis:

    • Wash the transfected cells with phosphate-buffered saline (PBS).

    • Add a suitable lysis buffer to each well and incubate at room temperature for 15 minutes with gentle agitation.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add the luciferase assay substrate to the lysate.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • Normalization: To account for variations in cell number and transfection efficiency, it is recommended to co-transfect a control plasmid expressing a different reporter gene (e.g., Renilla luciferase or beta-galactosidase) and normalize the experimental luciferase activity to the control activity.[8][9]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.[10][11]

  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Cell Treatment: After the desired post-transfection incubation period, remove the culture medium from the wells.

  • MTT Incubation: Add the MTT solution diluted in a serum-free medium to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation of Cell Viability: Express the viability of transfected cells as a percentage relative to untreated control cells.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in evaluating transfection agents.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Complex Formation of DNA-Lipid Complex DNA->Complex Reagent Transfection Reagent (e.g., this compound) Reagent->Complex Cells Addition to Cultured Cells Complex->Cells Incubation Incubation Cells->Incubation Efficiency Transfection Efficiency Assay (e.g., Luciferase Assay) Incubation->Efficiency Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity Cationic_Lipid_Transfection_Pathway start Cationic Lipid + DNA complex Lipoplex Formation (Electrostatic Interaction) start->complex cell_membrane Cell Membrane (Negatively Charged) complex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import expression Gene Expression nucleus->expression

References

A Comparative Guide to the Transfection Efficiency of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transfection efficiency of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC chloride), a cationic phospholipid, with other commonly used transfection reagents, namely Lipofectamine 2000 and DOTAP. The performance of these reagents is evaluated in different cell lines to assist researchers in selecting the optimal transfection method for their specific experimental needs.

Performance Comparison of Transfection Reagents

Cationic lipids are widely utilized for the delivery of nucleic acids into cells due to their ability to form complexes with negatively charged DNA or RNA, facilitating entry into eukaryotic cells.[1] The efficiency of this process, known as transfection, is highly dependent on the specific cationic lipid, the cell type, and the experimental conditions.

While this compound is recognized for its high to superior transfection activity, particularly in primary endothelial cells, direct quantitative comparisons with widely used reagents like Lipofectamine 2000 and DOTAP in common cell lines such as HEK293 and HeLa are not extensively documented in publicly available literature.[2] The following tables summarize the available data on the transfection efficiency of these reagents in various cell lines.

Table 1: Transfection Efficiency in HEK293 Cells

ReagentTransfection Efficiency (%)Notes
This compound Data not availableGenerally considered effective for primary cells.
Lipofectamine 2000 ~60%[3]A widely used reagent with consistently high efficiency in HEK293 cells.[4] Efficiency can be optimized by varying reagent-to-DNA ratios.[3]
DOTAP ~10% (when mixed with DOPE)[3]Efficiency is highly dependent on the formulation, including the use of helper lipids like DOPE.[3]

Table 2: Transfection Efficiency in HeLa Cells

ReagentTransfection Efficiency (%)Notes
This compound Data not available
Lipofectamine 2000 31.66 ± 2.5%[5]A commonly used reagent for HeLa cells, though efficiency can vary.[5]
DOTAP Similar to or slightly lower than Lipofectamine 2000[6]Can achieve high transfection rates, but optimization is crucial.[6]

Table 3: Transfection Efficiency in Primary Endothelial Cells

ReagentTransfection Efficiency (%)Notes
This compound High to superior activity[2]Preferred for the transfection of cultured primary endothelial cells.[2]
Lipofectamine 2000 Data not available
DOTAP Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. The following are generalized protocols for transfection using this compound, Lipofectamine 2000, and DOTAP. It is important to note that optimization is often necessary for each specific cell line and plasmid combination.

This compound Transfection Protocol (General)
  • Preparation of Lipid Vesicles:

    • Dissolve this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or PBS) to form liposomes.

    • Sonication or extrusion can be used to create small, unilamellar vesicles.

  • Formation of Lipoplexes:

    • Dilute the desired amount of plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the this compound liposome (B1194612) suspension in a serum-free medium.

    • Gently mix the DNA and lipid solutions and incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).

  • Transfection of Cells:

    • Plate cells in a suitable culture vessel and grow to 70-90% confluency.

    • Replace the growth medium with a serum-free medium.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, replace the transfection medium with a complete growth medium.

    • Assay for gene expression after 24-72 hours.

Lipofectamine 2000 Transfection Protocol (for a 24-well plate)[8]
  • Cell Seeding: One day before transfection, seed cells in 500 µL of growth medium without antibiotics to be 30-50% confluent at the time of transfection.[7]

  • Complex Formation:

    • Dilute 20 pmol of siRNA or a specified amount of plasmid DNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.[7]

    • In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.[7]

    • Combine the diluted nucleic acid and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.[7]

  • Transfection:

    • Add the nucleic acid-Lipofectamine 2000 complexes to each well containing cells and medium.[7]

    • Mix gently by rocking the plate back and forth.[7]

    • Incubate at 37°C in a CO2 incubator for 24-96 hours before assaying for gene expression.[7]

DOTAP Transfection Protocol (for a 6-well plate)[9]
  • Cell Seeding: Seed 2 x 10^5 cells per well in 2 mL of complete growth medium and incubate overnight. Cells should be 70-80% confluent at the time of transfection.[8]

  • Complex Formation:

    • Dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium.[8]

    • In a separate tube, dilute 5-10 µL of DOTAP reagent (1 mg/mL) in 100 µL of serum-free medium.[8]

    • Add the diluted DNA solution to the diluted DOTAP solution and mix gently. Incubate for 15-20 minutes at room temperature.[8]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.[8]

    • Add 800 µL of serum-free medium to the DOTAP-DNA complexes to bring the total volume to 1 mL.[8]

    • Add the 1 mL of the complex-containing medium dropwise to each well.[8]

    • Incubate for a desired period (e.g., 4-6 hours) before replacing with a complete growth medium.

Experimental Workflow and Signaling Pathways

The process of cationic lipid-mediated transfection involves several key steps, from the formation of the lipoplex to the expression of the delivered gene. Cationic lipids can also activate intracellular signaling pathways.

General Transfection Workflow

The following diagram illustrates the general workflow for cationic lipid-mediated transfection.

Transfection_Workflow cluster_preparation Lipoplex Formation cluster_transfection Cellular Uptake cluster_expression Gene Expression DNA Nucleic Acid (DNA/RNA) Complex Lipoplex Formation DNA->Complex Lipid Cationic Lipid (e.g., 12:0 EPC) Lipid->Complex Cell Target Cell Complex->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Nucleus Nucleus (for DNA) Release->Nucleus Expression Gene Expression Nucleus->Expression

Caption: General workflow of cationic lipid-mediated transfection.

Proposed Signaling Pathway in Cationic Lipid Transfection

Cationic lipids can do more than just deliver nucleic acids; they can also interact with cell membranes and activate intracellular signaling pathways, which may include pro-apoptotic and pro-inflammatory cascades. The exact pathways activated can depend on the specific lipid and cell type.

Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Events cluster_response Cellular Response Lipoplex Cationic Lipoplex Membrane Cell Membrane Lipoplex->Membrane Binding Signaling Activation of Signaling Pathways Lipoplex->Signaling Direct Activation Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Endosome->Signaling NucleicAcid Nucleic Acid Release Escape->NucleicAcid Apoptosis Pro-apoptotic Pathways Signaling->Apoptosis Inflammation Pro-inflammatory Pathways Signaling->Inflammation GeneExpression Gene Expression NucleicAcid->GeneExpression

Caption: Proposed signaling pathways in cationic lipid transfection.

References

The Performance of 12:0 EPC Chloride in mRNA Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with their success underscored by the rapid development and deployment of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the choice of cationic or ionizable lipid, is a critical determinant of their efficacy and safety. This guide provides a comparative analysis of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride, a permanently charged cationic lipid, and its performance in mRNA lipid nanoparticles, benchmarked against other commonly used lipid alternatives.

Executive Summary

12:0 EPC chloride, a member of the ethylphosphocholine (EPC) lipid series, has demonstrated potential for specific applications in mRNA delivery, notably in lung-targeted formulations. While permanently charged cationic lipids like 12:0 EPC were among the earliest used for nucleic acid delivery, the field has largely shifted towards ionizable lipids for systemic applications due to their improved safety profile and efficiency. This guide will delve into the available experimental data to provide a clear comparison of 12:0 EPC's physicochemical properties, in vivo performance, and its standing relative to key alternatives like DOTAP and the ionizable lipids used in clinically approved formulations.

Comparative Performance Data

Physicochemical Properties of LNPs

The physical characteristics of LNPs are crucial for their stability, biodistribution, and cellular uptake. The choice of cationic or ionizable lipid significantly influences these parameters.

Lipid ComponentAlternative LipidsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
12:0 EPC -108 - 151[1]~0.1 - 0.2Positive[1]>90%[1]
DOTAP Cationic Lipid~100 - 200[2][3]< 0.3[2]Positive[2][4]>90%[3]
ALC-0315 Ionizable Lipid~80 - 100[2]< 0.1Near-neutral at physiological pH[4]>90%
SM-102 Ionizable Lipid~80 - 100< 0.1Near-neutral at physiological pH>90%

Note: The specific physicochemical properties can vary depending on the complete formulation, lipid ratios, and manufacturing process.

In Vivo Performance: A Focus on Lung Delivery

A key study has highlighted the potential of the EPC lipid series, including 12:0 EPC, in mediating lung-specific mRNA delivery when incorporated into "Selective Organ Targeting" (SORT) LNPs.[1]

Lipid FormulationTarget OrganRelative Delivery Efficiency (Luminescence Flux)Off-Target Delivery (Liver & Spleen)Lung Selectivity
12:0 EPC SORT LNP LungHighSignificant40%[1]
18:0 EPC SORT LNP LungHighLow83%[1]
18:1 TAP (DOTAP) SORT LNP LungHighModerateHigh
Standard Ionizable LNP (e.g., mDLNP) LiverHigh (in liver)Low (in other organs)Liver-tropic

This data indicates that while 12:0 EPC can facilitate potent mRNA delivery to the lungs, it results in more significant off-target delivery to the liver and spleen compared to other lipids in the same study, such as 18:0 EPC.[1]

Comparison with Alternative Lipids

12:0 EPC vs. DOTAP

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is another widely studied permanently charged cationic lipid. Both 12:0 EPC and DOTAP possess a quaternary ammonium (B1175870) headgroup, resulting in a constant positive charge regardless of the surrounding pH.[5] This property facilitates strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency.[6] However, this permanent positive charge can also lead to higher toxicity and rapid clearance from circulation compared to ionizable lipids.[7] Formulations containing DOTAP have been shown to increase in vitro transfection efficiency and enhance local protein expression at the injection site.[2][4]

12:0 EPC vs. Ionizable Lipids (e.g., ALC-0315, SM-102)

The current gold standard for systemic mRNA delivery relies on ionizable lipids. These lipids have a pKa that allows them to be positively charged at the acidic pH used during LNP formulation (promoting mRNA encapsulation) and become near-neutral at physiological pH (~7.4).[3][8] This transient charge is thought to reduce toxicity and interactions with blood components, leading to longer circulation times and preferential accumulation in the liver. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and release of the mRNA into the cytoplasm. In contrast, the permanent positive charge of 12:0 EPC may lead to different intracellular trafficking pathways and potentially higher cytotoxicity.[7]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating mRNA LNPs using a microfluidic device, which allows for precise and reproducible mixing of the lipid and mRNA solutions.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the cationic/ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios. A common molar ratio for four-component LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[9]

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate to control the particle size.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and neutralize the pH.

    • Concentrate the purified LNPs using a centrifugal filter device.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of mRNA LNPs

A thorough characterization of the formulated LNPs is essential to ensure quality and consistency.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the intact LNP sample.

    • Measure the fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the total mRNA amount.

    • Calculate the encapsulation efficiency as: ((Total Fluorescence - Fluorescence of Intact LNP) / Total Fluorescence) * 100%.[]

  • In Vitro Transfection Efficiency Assessment:

    • Seed target cells in a multi-well plate.

    • Treat the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP).

    • After a defined incubation period (e.g., 24-48 hours), measure the reporter protein expression using a luminometer or flow cytometer.

  • In Vivo Performance Evaluation:

    • Administer the mRNA LNPs to an appropriate animal model (e.g., mice) via the desired route (e.g., intravenous, intramuscular).

    • At specified time points, collect tissues of interest (e.g., lung, liver, spleen).

    • For reporter mRNA, quantify protein expression using in vivo imaging systems (IVIS) for luciferase or by homogenizing tissues and performing an ELISA for secreted proteins.

Visualizing Key Processes

The following diagrams illustrate the fundamental workflows and concepts in mRNA LNP technology.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_processing Processing Lipids Cationic/Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid Lipid_Mix Lipid-Ethanol Solution Lipids->Lipid_Mix Dissolve Ethanol Ethanol Ethanol->Lipid_Mix Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA mRNA mRNA_Solution mRNA-Aqueous Solution mRNA->mRNA_Solution Dilute Buffer Acidic Buffer (pH 4) Buffer->mRNA_Solution mRNA_Solution->Microfluidics Purification Dialysis & Concentration Microfluidics->Purification Sterilization Sterile Filtration Purification->Sterilization Final_LNP Sterile mRNA LNPs Sterilization->Final_LNP

Caption: Workflow for mRNA LNP Formulation.

Cationic_vs_Ionizable cluster_cationic Permanently Cationic Lipid (e.g., 12:0 EPC, DOTAP) cluster_ionizable Ionizable Lipid (e.g., ALC-0315, SM-102) Cationic_Formulation Formulation (pH 4) Positively Charged Cationic_Circulation Circulation (pH 7.4) Positively Charged Cationic_Formulation->Cationic_Circulation Cationic_Endosome Endosome (pH ~5-6) Positively Charged Cationic_Circulation->Cationic_Endosome Toxicity_Clearance Toxicity_Clearance Cationic_Circulation->Toxicity_Clearance Potential for higher toxicity and rapid clearance Ionizable_Formulation Formulation (pH 4) Positively Charged Ionizable_Circulation Circulation (pH 7.4) Near-Neutral Ionizable_Formulation->Ionizable_Circulation Ionizable_Endosome Endosome (pH ~5-6) Becomes Positively Charged Ionizable_Circulation->Ionizable_Endosome Improved_Safety Improved_Safety Ionizable_Circulation->Improved_Safety Improved safety profile and longer circulation Endosomal_Escape Endosomal_Escape Ionizable_Endosome->Endosomal_Escape Facilitates endosomal escape

Caption: Charge behavior of cationic vs. ionizable lipids.

Conclusion

This compound represents a class of permanently charged cationic lipids that can be effectively formulated into mRNA-carrying LNPs. Experimental data suggests its utility in specific applications, such as lung-targeted delivery, where it can achieve high levels of mRNA expression. However, this comes with a trade-off of increased off-target delivery to the liver and spleen compared to other lipids like 18:0 EPC.[1] For systemic applications, the field has largely embraced ionizable lipids due to their superior safety profile and efficiency, which stems from their pH-responsive charge. Researchers and drug developers should carefully consider the desired therapeutic outcome, target organ, and route of administration when selecting the optimal cationic or ionizable lipid for their mRNA LNP formulations. While 12:0 EPC may not be the primary choice for all applications, it remains a valuable tool in the lipid nanoparticle toolbox, particularly for exploring organ-selective delivery.

References

A Head-to-Head Comparison of Cationic Lipids for a Superior siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of siRNA delivery, the choice of a cationic lipid vector is paramount. This guide provides an objective, data-driven comparison of commonly used and novel cationic lipids, offering insights into their performance, cytotoxicity, and formulation characteristics. By presenting key experimental data in a structured format and detailing the underlying protocols, this guide aims to empower informed decisions in the development of next-generation RNAi therapeutics.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid for siRNA delivery is a multifactorial equation, with transfection efficiency, cytotoxicity, and the physicochemical properties of the resulting lipid nanoparticles (LNPs) being critical parameters. The following tables summarize quantitative data from various studies, offering a comparative snapshot of different cationic lipids.

In Vitro Gene Silencing Efficiency and Cytotoxicity

The balance between potent gene knockdown and minimal cytotoxicity is a key determinant of a cationic lipid's therapeutic potential. The table below presents a comparison of different cationic lipid formulations in various cell lines.

Cationic LipidHelper Lipid(s)Cell LineGene TargetTransfection Efficiency/Gene SilencingCytotoxicity (Cell Viability %)N/P RatioReference
DOTAP DOPE/CholesterolA549-High transfection rate~30% at 100 nM siRNA10[1][2]
DC-Cholesterol DOPEA549-High transfection rate>80% at 100 nM siRNA10[1][2]
DLinDMA --Factor VIIED50 of ~1 mg/kg (in vivo)--[3]
DLin-KC2-DMA --Factor VIIED50 of 0.01 mg/kg (in vivo, rodent)--[3]
TA13 DOPEVariousApoBStronger gene silencing than Lipo2000Good safety in vivo1:1 (mole ratio)[4]
Lipid 1 (carotenoid-based) -HR5-CL11-Significant knockdown>80%Various[5]
CL4H6 ---ED50 of 0.0025 mg/kg (in vivo)Well-tolerated-[6]
C12-DMA:PEG (1:0.5) -MDA-MB-231SurvivinMore efficient than Lipofectamine 2000--[7][8]
DOTMA -SK-HEP-1-Highest cellular uptake--
DODMA -SK-HEP-1-High endosomal release--
Physicochemical Properties of Cationic Lipid-siRNA Complexes

The size, surface charge (zeta potential), and stability of lipid-siRNA complexes (lipoplexes) are critical for their in vivo biodistribution and cellular uptake. The following table outlines these properties for various formulations.

Cationic Lipid FormulationN/P RatioParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
DOTAP/Cholesterol/DOPE (1/0.75/0.5)2.5 - 10200 - 250-0.17 - 0.27[2]
DC-Cholesterol/DOPE (1/1)2.5 - 10201 - 478-Higher PDI[2]
D2CH Lipoplexes2147.5 ± 2.8912.26 ± 0.54-[9]
N3 Lipid/siRNA5135.4-0.401[10]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments commonly used to evaluate the performance of cationic lipids for siRNA delivery.

Preparation of Cationic Liposomes and siRNA Lipoplexes
  • Liposome (B1194612) Formulation: Cationic lipids and any helper lipids (e.g., DOPE, cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform, ethanol).[11]

  • Thin Film Hydration: The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is then dried under vacuum for at least one hour to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES-buffered saline) to form multilamellar vesicles (MLVs). The mixture is typically vortexed or sonicated to facilitate hydration.

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[12]

  • Lipoplex Formation: siRNA is diluted in a separate tube with the same aqueous buffer. The cationic liposome suspension is then added to the siRNA solution and incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of siRNA-lipid complexes (lipoplexes).[11] The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the siRNA, is a critical parameter that is varied to optimize complex formation and transfection efficiency.[13]

In Vitro siRNA Transfection
  • Cell Seeding: Cells are seeded in multi-well plates (e.g., 24-well or 96-well) and allowed to adhere and grow to a specific confluency (e.g., 70-80%) at the time of transfection.[14]

  • Transfection: The prepared siRNA lipoplexes are added to the cells in serum-free or serum-containing medium, depending on the specific protocol.[14]

  • Incubation: The cells are incubated with the lipoplexes for a defined period (e.g., 4-6 hours).[14]

  • Post-Transfection: After the incubation period, the transfection medium is replaced with fresh, complete growth medium.

  • Analysis: Gene knockdown is typically assessed 24-72 hours post-transfection by measuring the target mRNA or protein levels using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting, respectively.[15]

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the siRNA lipoplexes at various concentrations or N/P ratios.[8]

  • Incubation: The cells are incubated for a specified duration (e.g., 24-48 hours).[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing the Process: From Formulation to Cellular Action

To better understand the experimental process and the mechanism of siRNA delivery, the following diagrams, generated using Graphviz, illustrate a typical workflow for comparing cationic lipids and the cellular pathway of siRNA lipoplexes.

experimental_workflow cluster_formulation Lipoplex Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) lipid_selection Cationic Lipid Selection (e.g., DOTAP, DLin-KC2-DMA) liposome_prep Liposome Preparation (Thin Film Hydration & Extrusion) lipid_selection->liposome_prep helper_lipids Helper Lipid Selection (e.g., DOPE, Cholesterol) helper_lipids->liposome_prep siRNA_complexation siRNA Complexation (Varying N/P Ratios) liposome_prep->siRNA_complexation size_zeta Particle Size & Zeta Potential (DLS) siRNA_complexation->size_zeta stability Complex Stability Assay siRNA_complexation->stability transfection Cell Transfection siRNA_complexation->transfection cytotoxicity Cytotoxicity Assay (e.g., MTT) transfection->cytotoxicity gene_silencing Gene Silencing Analysis (qRT-PCR, Western Blot) transfection->gene_silencing animal_model Animal Model Administration gene_silencing->animal_model efficacy Therapeutic Efficacy animal_model->efficacy biodistribution Biodistribution Studies animal_model->biodistribution

Figure 1. Experimental workflow for comparing cationic lipids for siRNA delivery.

cellular_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_action Mechanism of Action lipoplex Cationic Lipid-siRNA Lipoplex endocytosis Endocytosis lipoplex->endocytosis 1. Binding & Internalization cell_membrane Cell Membrane endosome Early Endosome (Acidification) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 2. pH-dependent Destabilization lysosome Lysosome (Degradation) endosome->lysosome Degradative Pathway siRNA_release siRNA Release endosomal_escape->siRNA_release 3. Release into Cytosol cytosol Cytosol risc RISC Loading siRNA_release->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage 4. Gene Silencing

Figure 2. Cellular uptake and mechanism of action of siRNA delivered by cationic lipoplexes.

Conclusion

The rational design and selection of cationic lipids are critical for the successful development of siRNA-based therapeutics. This guide highlights that while established lipids like DOTAP and DC-Cholesterol remain valuable tools, novel lipids such as DLin-KC2-DMA and other proprietary structures demonstrate significantly improved in vivo efficacy and safety profiles. The choice of a cationic lipid should be guided by empirical data, considering the specific application, target cell type, and desired therapeutic outcome. The provided data and protocols serve as a valuable resource for researchers to compare, select, and optimize cationic lipid formulations for their siRNA delivery needs. As research in this field continues to advance, the development of even more potent and safer cationic lipids holds the promise of unlocking the full therapeutic potential of RNA interference.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 12:0 EPC chloride (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride), fostering a culture of safety and building trust in laboratory operations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] The toxicological, chemical, and physical properties of this compound may not have been completely investigated.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water. If you are wearing contact lenses, remove them.

  • Skin Contact: Take off any contaminated clothing right away. Rinse the affected skin area with water or shower.

  • Ingestion: Rinse mouth with water. If you feel unwell, consult a physician.

  • Inhalation: Move to an area with fresh air.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of any chemical is to adhere to national and local regulations.[2] This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Characterization

The first step is to determine if the this compound waste is considered hazardous. Based on the available SDS, pure, unused this compound is not classified as hazardous.[1] However, if the compound has been mixed with other chemicals or solvents, the resulting mixture must be evaluated for hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

Step 2: Segregation of Waste

Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Non-Hazardous Waste: If the this compound waste is determined to be non-hazardous, it should be collected in a designated, well-labeled container. Do not mix it with other waste streams.

  • Hazardous Waste: If the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste, following your institution's specific procedures for that waste category.

Step 3: Containerization and Labeling

  • Use a container that is compatible with the chemical. For solid this compound, a securely sealed container is appropriate.

  • Clearly label the waste container with the full chemical name: "this compound" or "1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride".

  • Indicate the quantity of the waste.

  • Do not use chemical formulas or abbreviations.

Step 4: Storage

Store the waste container in a designated, secure area away from incompatible materials. Ensure the container is tightly closed to prevent spills or the release of dust.

Step 5: Disposal

  • Solid Waste: For non-hazardous solid this compound, the primary disposal method is to have it collected by a licensed disposal company.

  • Solutions: If the this compound is in a non-hazardous aqueous solution, consult your local regulations. Some jurisdictions may permit drain disposal for non-hazardous, biodegradable substances, but this should be confirmed with your EHS department.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or glassware, that are contaminated with this compound should be disposed of as chemical waste.

Quantitative Data Summary

PropertyValue
Chemical Name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride
Synonyms 12:0 EPC (Cl Salt)
Molecular Formula C₃₄H₆₉NO₈PCl
Molecular Weight 686.34 g/mol
Physical Form Solid
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste waste_char Is the waste mixed with hazardous substances? start->waste_char non_haz_waste Treat as Non-Hazardous Waste waste_char->non_haz_waste No haz_waste Treat as Hazardous Waste waste_char->haz_waste Yes segregate_non_haz Segregate and collect in a labeled, compatible container. non_haz_waste->segregate_non_haz segregate_haz Follow institutional protocols for hazardous waste segregation. haz_waste->segregate_haz store_non_haz Store in a designated, secure area. segregate_non_haz->store_non_haz store_haz Store according to hazardous waste regulations. segregate_haz->store_haz dispose_non_haz Arrange for pickup by a licensed disposal company. store_non_haz->dispose_non_haz dispose_haz Arrange for hazardous waste pickup. store_haz->dispose_haz end End: Compliant Disposal dispose_non_haz->end dispose_haz->end

Caption: Decision workflow for this compound disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.